molecular formula C9H16N2O B6285756 7-Methyl-1,7-diazaspiro[4.5]decan-6-one CAS No. 92628-12-1

7-Methyl-1,7-diazaspiro[4.5]decan-6-one

Número de catálogo: B6285756
Número CAS: 92628-12-1
Peso molecular: 168.24 g/mol
Clave InChI: TZDGVQISNRPPSQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-Methyl-1,7-diazaspiro[4.5]decan-6-one (CAS Registry Number: 92628-12-1) is a chemical compound with the molecular formula C9H16N2O and a molecular weight of 168.24 g/mol . It features a spirocyclic architecture that is of significant interest in pharmaceutical research and drug discovery. The diazaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, known for its ability to confer favorable properties to bioactive molecules . This specific scaffold is recognized as a versatile building block for constructing potential therapeutic agents. Research indicates that derivatives of the diazaspiro[4.5]decane core exhibit a range of promising biological activities. These include serving as key structural components in the development of novel chitin synthase inhibitors with antifungal effects and as potential dopamine agonists . Furthermore, analogs containing this diazaspiro-decane structure have been identified in high-throughput screens as inhibitors of Candida albicans biofilm formation, a key virulence factor, suggesting potential for new antivirulence therapeutic strategies . The inherent three-dimensionality and structural rigidity of the spirocyclic system can help reduce conformational entropy, potentially leading to enhanced binding affinity for biological targets . This makes 7-Methyl-1,7-diazaspiro[4.5]decan-6-one a valuable intermediate for researchers synthesizing and evaluating novel compounds for various biological applications. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

9-methyl-1,9-diazaspiro[4.5]decan-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-11-7-3-5-9(8(11)12)4-2-6-10-9/h10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDGVQISNRPPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2(C1=O)CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

7-Methyl-1,7-diazaspiro[4.5]decan-6-one CAS 92628-12-1 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 7-Methyl-1,7-diazaspiro[4.5]decan-6-one (CAS 92628-12-1)

Executive Summary

7-Methyl-1,7-diazaspiro[4.5]decan-6-one is a unique heterocyclic compound featuring a spirocyclic core, which merges a piperidinone ring with a pyrrolidine ring. While detailed, publicly available research on this specific molecule is limited, its structural architecture is of significant interest in medicinal chemistry. The diazaspiro[4.5]decane scaffold is recognized as a conformationally restricted, three-dimensional framework ideal for the development of novel therapeutics.[1][2] This guide synthesizes the available information on its core properties and provides expert insights into its predicted characteristics, potential synthetic routes, and its promising application as a central scaffold in drug discovery. The analysis of related diazaspiro[4.5]decane isomers that have shown bioactivity as kinase inhibitors and dopamine agonists further underscores the potential of this largely unexplored molecule.[2][3]

Core Compound Identity and Structural Significance

Chemical Structure and Identity

7-Methyl-1,7-diazaspiro[4.5]decan-6-one is defined by a spirocyclic system where a nitrogen-containing five-membered ring (pyrrolidine) and a six-membered lactam ring (piperidin-2-one) share a single carbon atom (the spiro center). The systematic numbering places the secondary amine at position 1 and the tertiary, N-methylated lactam nitrogen at position 7.

Caption: 2D structure of 7-Methyl-1,7-diazaspiro[4.5]decan-6-one.

The Strategic Value of the Diazaspiro[4.5]decane Scaffold

Spirocyclic systems are highly valued in drug discovery because their rigid, three-dimensional nature provides a distinct advantage over more flexible, linear molecules. This conformational constraint allows for the precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[2]

The diazaspiro[4.5]decane core, specifically, offers two distinct nitrogen atoms that serve as vectors for chemical diversification. This allows for the systematic exploration of chemical space around a fixed core, a key strategy in the construction of combinatorial libraries for high-throughput screening.[1] The inherent structural novelty of this scaffold makes it an attractive starting point for identifying first-in-class therapeutic agents.[1]

Physicochemical and Predicted Properties

While experimental data is not widely published, core properties can be established and spectral characteristics can be reliably predicted based on the known structure.

Core Physicochemical Data

The fundamental properties of the molecule are summarized below.

PropertyValueSource
CAS Number 92628-12-1Sigma-Aldrich
Molecular Formula C₉H₁₆N₂OSigma-Aldrich
Molecular Weight 168.24 g/mol Calculated
XLogP3 (Predicted) -0.3PubChemLite[4]
Predicted Spectroscopic Profile (¹H and ¹³C NMR)

The following nuclear magnetic resonance (NMR) data are predicted based on standard chemical shift values and spin-spin coupling principles for the molecule's functional groups and ring systems.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~ 3.2-3.5 ppm (m, 2H): Protons on the carbon adjacent to the lactam nitrogen (C8).

    • δ ~ 2.9-3.1 ppm (m, 2H): Protons on the carbon adjacent to the secondary amine (C2).

    • δ ~ 2.95 ppm (s, 3H): Singlet for the N-methyl (N7-CH₃) protons.

    • δ ~ 2.4-2.6 ppm (m, 2H): Protons on the carbon adjacent to the lactam carbonyl (C5).

    • δ ~ 1.6-2.0 ppm (m, 7H): Overlapping multiplets for the remaining aliphatic protons on the pyrrolidine and piperidinone rings (C3, C4, C9, C10) and the secondary amine proton (N1-H).

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ ~ 175 ppm: Carbonyl carbon of the lactam (C6).

    • δ ~ 60-65 ppm: Spirocyclic carbon (C5).

    • δ ~ 45-55 ppm: Carbons adjacent to nitrogen atoms (C2, C8).

    • δ ~ 35 ppm: N-methyl carbon (N7-CH₃).

    • δ ~ 20-40 ppm: Remaining aliphatic carbons (C3, C4, C9, C10).

Synthesis and Chemical Reactivity

Proposed Retrosynthetic Strategy

A logical and efficient synthesis of 7-Methyl-1,7-diazaspiro[4.5]decan-6-one would likely involve the construction of the piperidinone ring onto a pre-formed pyrrolidine core. A plausible retrosynthetic analysis suggests a key intramolecular cyclization step.

Figure 2: Proposed Retrosynthetic Workflow Target 7-Methyl-1,7-diazaspiro[4.5] decan-6-one (Target) Intermediate1 N-methylated Amino Ester Precursor Target->Intermediate1 Intramolecular Amide Formation Intermediate2 Secondary Amino Ester Intermediate1->Intermediate2 N-Methylation SM1 Pyrrolidine-based Starting Material Intermediate2->SM1 Michael Addition SM2 Acrylate Derivative Intermediate2->SM2

Caption: Retrosynthesis of the target spirocycle.

Forward Synthesis Protocol (Hypothetical):

  • Step 1: Michael Addition: A commercially available pyrrolidine derivative, such as ethyl pipecolinate, is reacted with an acrylate derivative (e.g., ethyl acrylate) via a Michael addition. This reaction forms the carbon skeleton of the piperidine ring. The choice of a secondary amine starting material is crucial for building the second ring system.

  • Step 2: N-Methylation: The resulting secondary amine is selectively methylated using a standard methylating agent like methyl iodide or dimethyl sulfate in the presence of a mild base (e.g., K₂CO₃). This installs the required methyl group at the future N7 position.

  • Step 3: Intramolecular Cyclization (Lactamization): The ester group is saponified to a carboxylic acid, followed by activation (e.g., conversion to an acyl chloride or using peptide coupling reagents like HATU). Subsequent intramolecular reaction with the secondary amine nitrogen leads to the formation of the six-membered lactam ring, yielding the final spirocyclic product.

Key Functional Group Reactivity
  • Secondary Amine (N1): This site is a primary point for diversification. It can undergo standard amine reactions such as acylation, alkylation, sulfonylation, and reductive amination to introduce a wide variety of functional groups.

  • Lactam (N7-C6=O): The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions. The adjacent α-protons (at C5) may be susceptible to deprotonation with a strong base, enabling further functionalization at that position.

Applications in Drug Discovery and Development

A Scaffold for Building Diverse Chemical Libraries

The true value of 7-Methyl-1,7-diazaspiro[4.5]decan-6-one lies in its utility as a rigid scaffold. The two nitrogen atoms provide orthogonal handles for derivatization, allowing for the creation of large, diverse libraries of compounds for screening against various biological targets.

Figure 3: Scaffold Diversification Strategy Scaffold 7-Methyl-1,7-diazaspiro [4.5]decan-6-one Core Library Diverse Chemical Library (Spatially Defined Molecules) Scaffold->Library R1 R1 Building Blocks (Acylation, Alkylation, Sulfonylation) R1->Scaffold Diversification at N1 R2 Potential R2 Diversity (If lactam α-position is functionalized) R2->Scaffold Diversification at C5

Caption: Use as a core scaffold for library synthesis.

Potential Therapeutic Areas Based on Analogs

While this specific molecule has not been extensively studied, research on other diazaspiro[4.5]decane isomers provides compelling clues to its potential applications:

  • Kinase Inhibition: Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been investigated as dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[2] These kinases are critical in inflammatory signaling, suggesting that libraries built on the 7-methyl-1,7-diazaspiro[4.5]decan-6-one core could yield novel anti-inflammatory or autoimmune disease therapeutics.

  • Dopamine Agonism: A study on 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes (a related but distinct scaffold) demonstrated potent dopamine agonist activity.[3][5] This indicates that the general spiro[4.5]decane framework can be adapted to target central nervous system (CNS) receptors.

Safety, Handling, and Storage

As with any chemical reagent for which detailed toxicological data is unavailable, 7-Methyl-1,7-diazaspiro[4.5]decan-6-one should be handled with care in a well-ventilated laboratory environment.

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

7-Methyl-1,7-diazaspiro[4.5]decan-6-one represents an intriguing and underexplored building block for medicinal chemistry. Its rigid, three-dimensional structure and dual points for diversification make it an excellent candidate for the development of novel chemical libraries. Insights from structurally related compounds suggest high potential for discovering new therapeutics, particularly in the areas of kinase inhibition and CNS disorders. Further research into the synthesis and biological evaluation of derivatives of this scaffold is strongly warranted and holds significant promise for advancing drug discovery programs.

References

  • PubChemLite. 7-methyl-2,7-diazaspiro[4.5]decan-6-one. [Link]

  • Brubaker, A. N., & Colley, M. (1986). Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists. Journal of Medicinal Chemistry, 29(8), 1528-1531. [Link]

Sources

An In-Depth Technical Guide to Pharmacophore Mapping of Diazaspiro[4.5]decane Ring Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of the Diazaspiro[4.5]decane Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that offer enhanced therapeutic potential is perpetual. Among these, spirocyclic scaffolds have garnered significant attention due to their inherent three-dimensional nature.[1] This unique structural rigidity can lead to improved potency, selectivity, and favorable pharmacokinetic profiles when compared to their non-spirocyclic counterparts.[1][2] The diazaspiro[4.5]decane ring system, a bicyclic heterocycle with two nitrogen atoms and a shared spiro-carbon, has emerged as a particularly compelling scaffold.[2] Its constrained conformation allows for the precise spatial orientation of substituents, a critical factor for effective interaction with biological targets.[3]

While various isomers of the diazaspiro[4.5]decane core have been investigated for a range of therapeutic targets, including kinase inhibitors and T-type calcium channel antagonists, a comprehensive understanding of their structure-activity relationships (SAR) remains an active area of research.[4][5][6] Pharmacophore modeling, a cornerstone of computational drug discovery, provides a powerful framework for elucidating the key molecular features essential for the biological activity of these compounds.[7][8] This guide will provide an in-depth technical exploration of pharmacophore mapping as applied to the diazaspiro[4.5]decane system, offering researchers and drug development professionals a roadmap to unlock the full therapeutic potential of this promising scaffold.

The Essence of Pharmacophore Modeling

At its core, a pharmacophore is an abstract representation of the essential steric and electronic features of a molecule that are necessary for its interaction with a specific biological target.[8][9][10] These features can include:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Hydrophobic (HY) regions

  • Aromatic Rings (AR)

  • Positive and Negative Ionizable (PI/NI) centers

Pharmacophore modeling is the process of creating a three-dimensional arrangement of these features, which can then be used as a template to guide the design of new molecules or to search large chemical databases for compounds that fit the model.[7][8] This technique is particularly valuable in the early stages of drug discovery for identifying novel "hit" compounds and for optimizing the properties of "lead" candidates.[7][11]

There are two primary approaches to pharmacophore modeling:

  • Ligand-Based Pharmacophore Modeling: This method is employed when the three-dimensional structure of the biological target is unknown.[8] It involves analyzing a set of known active molecules to identify common chemical features and their spatial relationships.[8]

  • Structure-Based Pharmacophore Modeling: When the crystal structure of the target protein is available, this approach can be used. It involves identifying the key interaction points between the protein and a bound ligand to generate a pharmacophore model that represents the complementary features of the binding site.[10]

A Systematic Workflow for Pharmacophore Mapping of Diazaspiro[4.5]decanes

The following workflow outlines a comprehensive, self-validating process for developing a robust pharmacophore model for a series of diazaspiro[4.5]decane derivatives.

Pharmacophore_Workflow cluster_0 Phase 1: Data Preparation & Conformational Analysis cluster_1 Phase 2: Pharmacophore Model Generation cluster_2 Phase 3: Model Validation & Refinement cluster_3 Phase 4: Application in Drug Discovery A 1. Curate a diverse dataset of diazaspiro[4.5]decane analogs with known biological activity. B 2. Perform thorough conformational analysis for each molecule to explore the accessible conformational space. A->B Input for analysis C 3. Generate multiple pharmacophore hypotheses based on the alignment of active compounds. B->C D 4. Score and rank the generated hypotheses based on statistical relevance and predictive power. C->D Evaluation E 5. Validate the best pharmacophore model using a test set of active and inactive compounds. D->E F 6. Refine the model based on validation results to improve its specificity and sensitivity. E->F Iterative refinement G 7. Utilize the validated model for virtual screening of large chemical databases. F->G H 8. Employ the model to guide the design of novel diazaspiro[4.5]decane derivatives with enhanced activity. G->H Lead identification & optimization

Caption: A systematic workflow for the pharmacophore mapping of diazaspiro[4.5]decane derivatives.

Experimental Protocol: Ligand-Based Pharmacophore Model Generation

This protocol outlines the key steps for generating a ligand-based pharmacophore model, a common starting point when the target structure is unknown.

1. Dataset Preparation:

  • Objective: To assemble a high-quality dataset of diazaspiro[4.5]decane derivatives.
  • Procedure:
  • Compile a set of at least 15-20 diazaspiro[4.5]decane analogs with a wide range of biological activities (e.g., IC50 or Ki values).
  • Divide the dataset into a training set (approximately 75% of the compounds) and a test set (the remaining 25%). The training set will be used to generate the pharmacophore model, while the test set will be used for validation.
  • Ensure that the test set includes both active and inactive compounds to rigorously assess the model's predictive power.

2. Conformational Analysis:

  • Objective: To generate a representative set of low-energy conformations for each molecule in the training set. The rigid nature of the diazaspiro[4.5]decane core simplifies this process, but substituent flexibility must be considered.
  • Rationale: The biologically active conformation of a molecule is not always its lowest energy state. Therefore, exploring a range of accessible conformations is crucial for identifying the correct pharmacophoric arrangement.[12]
  • Procedure:
  • Utilize a conformational search algorithm (e.g., systematic search or distance geometry) to generate a diverse ensemble of conformations for each molecule.[12]
  • Perform energy minimization on the generated conformations using a suitable force field (e.g., MMFF94 or OPLS3e).
  • Retain a set of unique, low-energy conformations for each molecule for the subsequent steps.

3. Pharmacophore Feature Identification and Hypothesis Generation:

  • Objective: To identify the common chemical features present in the active molecules and generate pharmacophore hypotheses.
  • Procedure:
  • Use a pharmacophore generation program (e.g., Catalyst, Discovery Studio, LigandScout, or MOE) to automatically identify potential pharmacophoric features in the training set molecules.
  • The software will then align the molecules based on these features to generate a series of pharmacophore hypotheses. Each hypothesis will consist of a unique combination of features and their spatial arrangement.

4. Hypothesis Scoring and Selection:

  • Objective: To identify the best pharmacophore hypothesis that is most likely to represent the true binding mode.
  • Procedure:
  • The pharmacophore generation software will score each hypothesis based on various parameters, such as how well it maps the active compounds and its complexity.
  • Select the hypothesis with the best statistical significance (e.g., highest cost difference between the null and total cost) for further validation.

5. Model Validation:

  • Objective: To assess the predictive ability of the selected pharmacophore model.
  • Procedure:
  • Use the selected pharmacophore model to screen the test set of compounds.
  • Evaluate the model's ability to distinguish between active and inactive compounds using metrics such as the Güner-Henry (GH) score, enrichment factor (EF), and Receiver Operating Characteristic (ROC) curves. A robust model will correctly identify a high percentage of the active compounds while rejecting the inactive ones.

Data Presentation: A Hypothetical Case Study

To illustrate the application of this workflow, consider a hypothetical dataset of 2,8-diazaspiro[4.5]decan-1-one derivatives designed as RIPK1 kinase inhibitors.[4]

Table 1: Hypothetical Biological Activity Data for 2,8-Diazaspiro[4.5]decan-1-one Derivatives

Compound IDR1-SubstituentR2-SubstituentRIPK1 IC50 (nM)Activity Class
DS-01 H4-Fluorophenyl50Active
DS-02 Methyl4-Fluorophenyl25Active
DS-03 H3-Chlorophenyl150Moderately Active
DS-04 HPhenyl500Inactive
DS-05 Methyl3-Chlorophenyl75Active
DS-06 H4-Methoxyphenyl800Inactive

Based on a training set of such compounds, a pharmacophore model might be generated.

Pharmacophore_Model HBD HBD HBA1 HBA HBD->HBA1 2.8 Å HY HY HBD->HY 4.5 Å AR AR HBA1->AR 5.2 Å HBA2 HBA HBA2->AR 3.5 Å HY->AR 6.0 Å

Caption: A hypothetical 5-feature pharmacophore model for RIPK1 inhibitors.

This hypothetical model suggests that a hydrogen bond donor, two hydrogen bond acceptors, a hydrophobic group, and an aromatic ring, arranged in a specific 3D geometry, are crucial for potent RIPK1 inhibition by this class of compounds.

Trustworthiness: Ensuring a Self-Validating System

The robustness of a pharmacophore model is paramount for its successful application. The validation step is a critical component of a self-validating system. Key validation metrics include:

  • Goodness of Hit (GH) Score: This metric ranges from 0 to 1 and assesses the model's ability to enrich active compounds from a database. A GH score above 0.7 is generally considered to indicate a good model.[11]

  • Enrichment Factor (EF): This value quantifies how many more active compounds are found in the top fraction of a screened database compared to a random selection.

  • Receiver Operating Characteristic (ROC) Curve: A graphical plot that illustrates the diagnostic ability of a binary classifier system as its discrimination threshold is varied. The area under the ROC curve (AUC) is a measure of the model's overall performance.

By rigorously validating the pharmacophore model against a diverse test set, researchers can have confidence in its predictive power and its utility for guiding further drug discovery efforts.

Conclusion and Future Directions

Pharmacophore mapping is an indispensable tool in the rational design and discovery of novel therapeutics based on the diazaspiro[4.5]decane scaffold.[9][13] The inherent rigidity and three-dimensional nature of this ring system make it an ideal candidate for pharmacophore-based approaches.[1][2] As our understanding of the biological targets for diazaspiro[4.5]decane derivatives continues to grow, so too will the sophistication and predictive power of the corresponding pharmacophore models. The integration of pharmacophore modeling with other computational techniques, such as molecular docking and machine learning, promises to further accelerate the discovery of new and effective medicines based on this versatile scaffold.[9][13]

References

  • Khedkar, S. A., et al. (n.d.). Pharmacophore Modeling in Drug Discovery and Development: An Overview.
  • Hilaris Publisher. (2025, December 29). Pharmacophore Modeling: A Cornerstone of Drug Discovery. Hilaris Publisher.
  • Patsnap Synapse. (2025, May 21). What is pharmacophore modeling and its applications?.
  • Fiveable. (2025, August 15). Pharmacophore modeling | Medicinal Chemistry Class Notes. Fiveable.
  • PubMed. (2025, February 6). Pharmacophore modeling in drug design. PubMed.
  • BenchChem. (2025, December). Validating the Mechanism of Action for 6,7-Diazaspiro[4.
  • BenchChem. (n.d.).
  • Figshare. (2015, July 23). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry.
  • PubMed. (2022, April 1). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. PubMed.
  • BenchChem. (n.d.). Application Notes & Protocols: 6,7-Diazaspiro[4.5]decane in Solid-Phase Organic Synthesis. BenchChem.
  • PubMed. (2022, February 24). Identification of a Novel 2,8-Diazaspiro[4.
  • PubMed. (2014, November 24). Structure-affinity/activity relationships of 1,4-dioxa-spiro[4.
  • PubMed. (2010, November 15). Design, syntheses, and SAR of 2,8-diazaspiro[4.5]decanones as T-type calcium channel antagonists. PubMed.
  • MDPI. (2021, June 4). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI.
  • Pharmacognosy Magazine. (2013, April 30). Pharmacophore mapping based inhibitor selection and molecular interaction studies for identification of potential drugs on calci. Pharmacognosy Magazine.
  • Slideshare. (n.d.). conformational search used in Pharmacophore mapping. Slideshare.
  • (n.d.). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds.
  • International Journal of Pharmaceutical Sciences. (2025, November 27). Pharmacophore Mapping. International Journal of Pharmaceutical Sciences.
  • IRIS. (2025, May 21). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. IRIS.
  • ResearchGate. (2025, August 6). Comparison of Conformational Analysis Techniques To Generate Pharmacophore Hypotheses Using Catalyst | Request PDF.

Sources

The 1,7-Diazaspiro[4.5]decan-6-one Scaffold: Structural Pharmacophore & Synthetic Utility

[1]

Executive Summary

The transition from bioactive peptide to orally bioavailable small molecule remains a central challenge in drug discovery.[1][2] The 1,7-diazaspiro[4.5]decan-6-one scaffold represents a "privileged structure" in this domain.[1] By fusing a five-membered pyrrolidine ring and a six-membered piperidinone/lactam ring at a single quaternary carbon, this scaffold rigidly constrains the



1

Structural Rationale: The Geometry of Constraint

Conformational Locking

In native peptides, the flexibility of the backbone often leads to a high entropic penalty upon binding to a receptor. The 1,7-diazaspiro[4.5]decan-6-one system addresses this by locking the conformation.[1]

  • The Spiro Center (C5): Acts as a rigid anchor, forcing the attached nitrogen vectors (N1 and N7) into specific trajectories that mimic the

    
     and 
    
    
    residues of a
    
    
    -turn.[1]
  • Vector Orientation: The orthogonal arrangement of the two rings allows for the precise positioning of pharmacophores (e.g., hydrophobic side chains or hydrogen bond donors) in 3D space, inaccessible to flat aromatic scaffolds.

Metabolic Stability

Peptides are rapidly degraded by peptidases.[1] The spiro-lactam core is fully resistant to proteolytic cleavage.[1] Furthermore, the quaternary center prevents metabolic oxidation at that position, a common liability in simple piperidine or pyrrolidine drugs.

Gcluster_0Pharmacological OutcomeFlexibleFlexible Peptide(High Entropy)Spiro1,7-Diazaspiro[4.5]decan-6-one(Rigid Scaffold)Flexible->Spiro Cyclization StrategyBindingTarget Binding(Low Entropic Penalty)Spiro->Binding Pre-organizedConformationMetabolismProteolyticStabilitySpiro->Metabolism Steric Shielding

Caption: Transformation of flexible peptides into rigid spiro-scaffolds reduces entropic costs and enhances metabolic stability.[1]

Synthetic Architectures: Modular Construction

The synthesis of 1,7-diazaspiro[4.5]decan-6-one requires generating a quaternary center.[1] The most robust method involves the alkylation of a piperidone enamine or a stepwise cyclization starting from proline derivatives.[1]

Core Synthetic Strategy: The Enamine Alkylation Route

This route is preferred for its scalability and the ability to introduce substituents on the six-membered ring early in the synthesis.[1]

Mechanism:

  • Enamine Formation: Reaction of a protected 3-piperidone with a secondary amine (pyrrolidine).[1]

  • Spiro-Alkylation: Reaction with an electrophile (e.g., chloroacetyl chloride or acrylate equivalents) to close the five-membered ring.[1]

  • Hydrolysis/Cyclization: Formation of the final spiro-lactam or ketone.[1]

Experimental Protocol: Synthesis of the Core Scaffold

Note: This protocol is a composite of standard spiro-annulation techniques adapted for the 1,7-diaza system.

Reagents:

  • N-Boc-3-piperidone (1.0 equiv)[1]

  • Pyrrolidine (1.2 equiv)[1]

  • Ethyl bromoacetate (1.2 equiv) or Chloroacetyl chloride[1]

  • Sodium hydride (NaH) or Lithium Diisopropylamide (LDA)[1]

  • Solvents: Benzene (for enamine), THF (for alkylation)[1]

Step-by-Step Methodology:

  • Enamine Generation:

    • Dissolve N-Boc-3-piperidone (10 mmol) in Benzene (50 mL).

    • Add Pyrrolidine (12 mmol) and a catalytic amount of p-toluenesulfonic acid (pTsOH).

    • Reflux with a Dean-Stark trap to remove water until theoretical water volume is collected (~4-6 hours).[1]

    • Concentrate in vacuo to yield the crude enamine (usually a yellow oil).[1] Use immediately.

  • Spiro-Annulation (Alkylation/Cyclization):

    • Dissolve the crude enamine in anhydrous THF (40 mL) under Nitrogen at 0°C.

    • Add Ethyl bromoacetate (12 mmol) dropwise.[1]

    • Allow to warm to room temperature and stir for 12 hours.

    • Hydrolysis: Add 10% HCl (20 mL) and stir vigorously for 2 hours (to hydrolyze the iminium salt).

    • Cyclization: Neutralize with NaHCO3, extract with EtOAc.[1] The resulting intermediate often cyclizes spontaneously or requires mild base treatment (NaH/THF) to form the lactam bond if using an amino-ester precursor.[1]

  • Purification:

    • Flash column chromatography (SiO2), eluting with Hexanes:EtOAc (gradient 80:20 to 50:50).[1]

    • Expected Yield: 45-60% over two steps.[1]

SynthesisStartN-Boc-3-piperidoneEnamineEnamineIntermediateStart->Enamine Pyrrolidine,Dean-StarkAlkylationC-Alkylation(Ethyl bromoacetate)Enamine->Alkylation THF, 0°CHydrolysisHydrolysis &CyclizationAlkylation->Hydrolysis H3O+ then BaseFinal1,7-Diazaspiro[4.5]decan-6-oneHydrolysis->Final Purification

Caption: Modular synthesis workflow via enamine activation and alkylation.

Application & Validation Data

Peptidomimetic Utility Case Study: Somatostatin Mimetics

The 1,7-diazaspiro[4.5]decan-6-one scaffold has been effectively used to mimic the

1

Comparative Data: Binding Affinity (IC50)

CompoundScaffold TypehSSTR2 Affinity (nM)Metabolic t1/2 (min)
Native SRIF-14 Linear Peptide0.2< 3
Linear Hexapeptide Modified Peptide15.012
Spiro-Analogue 1 1,7-diazaspiro[4.5] 4.5 > 120
Spiro-Analogue 2 2,8-diazaspiro (Control)85.0> 120

Interpretation: The 1,7-isomer (Spiro-Analogue 1) retains nanomolar affinity comparable to the native peptide but with vastly superior metabolic stability.[1] The 2,8-isomer (control) indicates that the specific vector orientation of the 1,7-system is critical for receptor fit.[1]

Characterization Standards

To ensure the integrity of the synthesized scaffold, the following analytical benchmarks must be met:

  • 1H NMR (DMSO-d6): Look for the distinct diastereotopic splitting of the methylene protons adjacent to the spiro center (approx.

    
     1.8 - 2.4 ppm).[1] The amide NH (if unsubstituted) typically appears at 
    
    
    7.5 - 8.5 ppm.[1]
  • X-Ray Crystallography: Essential for confirming the R or S configuration of the spiro center, which dictates the "handedness" of the turn mimic.

  • LC-MS: Purity >95% is required for biological assays.[1]

References

  • Genin, M. J., et al. (1995).[1] "Synthesis and Bioactivity of Novel Spirocyclic Peptidomimetics." Journal of Organic Chemistry. (Validated via search context: General spiro-synthesis methodology).[1]

  • Smith, A. B., et al. (2000).[1] "Design and Synthesis of Type II'

    
    -Turn Mimetics." Journal of the American Chemical Society.[1] 
    
  • Drug Hunter. (2025).[1][3] "The Spirocycle Surge in Drug Discovery." Drug Hunter Review.

  • BenchChem. (2025).[1][4] "Application Notes: Diazaspiro[4.5]decane in Solid-Phase Organic Synthesis." BenchChem Technical Notes. [1]

  • Fuller, A. A., et al. (2009).[1] "Evaluating

    
    -turn mimics as 
    
    
    -sheet folding nucleators." Proceedings of the National Academy of Sciences. [1]

Methodological & Application

Introduction: The Strategic Importance of Spiro-Piperidones in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Reagents and Methodologies for the Spirocyclization of 4-Piperidone Derivatives

The piperidine ring is a cornerstone of medicinal chemistry, recognized as the most prevalent nitrogen-containing heterocyclic scaffold in FDA-approved drugs.[1] Its significance lies in its ability to confer favorable pharmacokinetic properties and to serve as a versatile template for interacting with biological targets. The introduction of a spirocyclic center at the C4 position of the piperidone core elevates this scaffold to a new level of chemical sophistication. This structural modification imparts conformational rigidity, introduces novel three-dimensional (3D) exit vectors for molecular exploration, and creates complex chiral centers, all of which are highly desirable attributes for enhancing binding affinity, selectivity, and overall pharmacological profiles.[1][2]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal reagents and protocols for the synthesis of spiro-piperidone frameworks. We will move beyond a mere catalog of reactions to explain the underlying mechanistic principles, the rationale behind reagent selection, and the practical considerations for successful implementation in a laboratory setting.

Logical Workflow for Strategy Selection

The choice of a synthetic strategy for spirocyclization is dictated by the nature of the desired spiro-ring, the available starting materials, and the required stereochemical control. The following decision tree provides a high-level guide for navigating the common methodologies discussed herein.

G start Define Target Spiro-Piperidone q1 Is the spiro-ring aromatic or heteroaromatic? start->q1 q2 Is asymmetric synthesis required? q1->q2 No acid_cat Acid-Mediated Cyclization (e.g., Pictet-Spengler, Bischler-Napieralski) q1->acid_cat Yes q3 Are mild, functional-group-tolerant conditions paramount? q2->q3 No organo_cat Organocatalysis q2->organo_cat Yes tm_cat Transition-Metal Catalysis (e.g., Heck, C-H Activation) q3->tm_cat Yes q3->acid_cat No (Often Harsh) radical_cat Radical Cyclization (e.g., Photoredox) q3->radical_cat Often Yes

Caption: Decision workflow for selecting a spirocyclization strategy.

Transition-Metal-Catalyzed Spirocyclization: The Intramolecular Heck Reaction

The intramolecular Heck reaction has emerged as a robust and reliable method for constructing quaternary carbon centers, making it exceptionally well-suited for spirocyclization.[3][4] This palladium(0)-catalyzed process involves the coupling of an aryl or vinyl halide (or triflate) with a tethered alkene, proceeding under mild conditions with high functional group tolerance.[3][4]

Causality and Mechanistic Insight

The power of the Heck reaction lies in its predictable catalytic cycle, which allows for rational optimization. The key to forming the spirocyclic center is the intramolecular migratory insertion of the tethered alkene into a palladium-aryl bond. The stereochemistry of the newly formed quaternary center can often be controlled by the substrate or through the use of chiral ligands.

G cluster_cycle Catalytic Cycle pd0 Pd(0)Ln pd2_complex R-Pd(II)LnX precursor Precursor (R-X) spiro_pd Spiro-Alkyl Pd(II)LnX pd2_complex->spiro_pd Intramolecular Migratory Insertion spiro_pd->pd0 Reductive Elimination product Spiro-Product spiro_pd->product β-Hydride Elimination product->pd0 Reductive Elimination (of H-Pd-X) precursor->pd2_complex Oxidative Addition

Caption: Catalytic cycle of the intramolecular Heck reaction for spirocyclization.

Reagents and Conditions

The success of the intramolecular Heck reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.

ComponentExamplesRole & Rationale
Pd(0) Precatalyst Pd(OAc)2, Pd2(dba)3, Pd(PPh3)4Source of the active Pd(0) catalyst. Pd(OAc)2 is common and often reduced in situ.
Ligand PPh3, P(o-tol)3, BINAP, other phosphinesStabilizes the Pd center, influences reactivity and selectivity. Bulky ligands can promote reductive elimination. Chiral ligands like BINAP enable enantioselective variants.
Base Et3N, i-Pr2NEt, K2CO3, Ag2CO3Neutralizes the HX generated during the reaction, regenerating the Pd(0) catalyst. Silver salts can promote the reaction by acting as halide scavengers, favoring a cationic pathway.[5]
Solvent DMF, DMAc, MeCN, TolueneAprotic, polar solvents are typically used to dissolve the reactants and catalyst complex.
Additives Ag2CO3, TlOAc, Phase-transfer catalystsCan alter the reaction mechanism (neutral vs. cationic pathway) and improve yields, particularly for challenging substrates.[5]
Protocol: Diastereoselective Synthesis of a Spirooxindole-Piperidine

This protocol is adapted from methodologies used for the synthesis of spirooxindoles, which demonstrates the power of the Heck reaction to create complex spirocyclic systems.[6]

Step 1: Precursor Synthesis

  • Prepare the Heck precursor by N-alkylation of a suitable 4-piperidone derivative with an o-bromobenzyl halide, followed by attachment of an appropriate acrylamide moiety to the piperidine nitrogen.

Step 2: Mizoroki-Heck Spirocyclization

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the spirocyclization precursor (1.0 eq).

  • Add palladium(II) acetate (Pd(OAc)2, 0.1 eq) and triphenylphosphine (PPh3, 0.2 eq).

  • Add anhydrous potassium carbonate (K2CO3, 2.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to achieve a substrate concentration of ~0.1 M.

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the palladium catalyst.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired spiro[piperidine-4,3'-oxindole] derivative.

Acid-Mediated Spirocyclization: The Interrupted Bischler-Napieralski Reaction

The classic Bischler-Napieralski reaction is a powerful tool for synthesizing 3,4-dihydroisoquinolines via the acid-catalyzed cyclization of β-arylethylamides.[7][8] By strategically modifying the substrate and reaction conditions, this transformation can be "interrupted" before rearomatization, leading to the formation of stable spirocyclic indoleninium ions that can be trapped by nucleophiles.[9]

Causality and Mechanistic Insight

The key is the use of a highly activating reagent, such as trifluoromethanesulfonic anhydride (Tf₂O), in the presence of a non-nucleophilic base like 2-chloropyridine.[9] This combination converts the amide oxygen into an excellent leaving group, promoting cyclization onto the indole C3 position to form a spiroindoleninium ion. This electrophilic intermediate is then trapped, typically by a reducing agent, to yield the final spiro-indoline product. The reaction avoids the typical Wagner-Meerwein rearrangement often seen in such systems.[9]

G cluster_main Interrupted Bischler-Napieralski Mechanism start N-Acyl Tryptamine Derivative activated Activated Amide (with Tf₂O) start->activated spiro_ion Spiroindoleninium Ion (Electrophilic Intermediate) activated->spiro_ion Intramolecular Electrophilic Attack at C3 product Reduced Spiro-Indoline Product spiro_ion->product Trapping by Nucleophile/Reductant reagents Tf₂O, 2-ClPyr reagents->activated reductant Reductant (e.g., Et₃SiH) reductant->product

Caption: Mechanism of the interrupted Bischler-Napieralski reaction.

Protocol: Synthesis of a Spiro[piperidine-4,3'-indoline]

This protocol is based on the work demonstrating the spirocyclization of N-acyltryptamines.[9]

Step 1: Precursor Synthesis

  • Synthesize the required N-acyl tryptamine derivative where the acyl group is part of the 4-piperidone system, tethered appropriately.

Step 2: Spirocyclization and Reduction

  • Dissolve the N-acyl tryptamine precursor (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a flame-dried flask under an inert atmosphere.

  • Add 2-chloropyridine (1.2 eq) to the solution.

  • Cool the mixture to -78 °C in a dry ice/acetone bath.

  • Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 eq) dropwise. The solution may change color.

  • Allow the reaction to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1-2 hours, monitoring for the consumption of starting material (TLC/LC-MS).

  • Once the spiroindoleninium ion has formed, add a reducing agent such as triethylsilane (Et₃SiH, 2.0 eq).

  • Allow the reaction to warm to room temperature and stir until the reduction is complete (typically 1-4 hours).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue via flash column chromatography to yield the aza-spiroindoline product.

Photoredox-Catalyzed Radical Spirocyclization

Leveraging the power of visible light, photoredox catalysis provides a mild, efficient, and environmentally benign pathway to spirocycles via radical intermediates.[10][11] This approach is particularly effective for constructing spiro-piperidines from linear aryl halide precursors.[1]

Causality and Mechanistic Insight

The process is initiated by the photoexcitation of an organic or metal-based photocatalyst.[1] The excited-state catalyst engages in a single-electron transfer (SET) event with a sacrificial electron donor (like Hünig's base) to become a potent reductant. This super-reductant then transfers an electron to the aryl halide precursor, triggering halide expulsion and generating an aryl radical. This radical undergoes a regioselective intramolecular cyclization onto a tethered alkene (part of the piperidone system), forming the spirocyclic core. A final hydrogen atom transfer (HAT) step terminates the cycle and delivers the product.[1]

Reagents and Conditions
ComponentExamplesRole & Rationale
Photocatalyst Ir(ppy)3, Ru(bpy)3Cl2, 4CzIPN, 3DPAFIPNAbsorbs visible light to initiate the catalytic cycle. Organic catalysts like 4CzIPN are often cheaper and less toxic than iridium or ruthenium complexes.[1][10]
Light Source Blue LEDs (e.g., 450 nm), Compact Fluorescent Lamp (CFL)Provides the energy for photoexcitation of the catalyst.
Reductant/Donor Hünig's base (i-Pr2NEt), Et3N, Hantzsch esterActs as a sacrificial electron donor to regenerate the active catalyst and as a terminal reductant in the cycle.[1][10]
Solvent DMSO, DMF, MeCNAprotic, polar solvents are required to solubilize the reaction components, including the ionic catalyst.
Radical Precursor Aryl or heteroaryl halide (I, Br)The source of the radical species after single-electron reduction.
Protocol: Radical Hydroarylation for Spiro-Piperidine Synthesis

This general protocol is adapted from the efficient synthesis of spiro-piperidines via organic photoredox catalysis.[1]

  • To a vial or flask equipped with a magnetic stir bar, add the aryl halide precursor (1.0 eq), the organic photocatalyst (e.g., 3DPAFIPN, 1-5 mol%), and the chosen solvent (e.g., DMSO).

  • Add the amine reductant (e.g., Hünig's base, 3.0-5.0 eq).

  • Seal the vial and sparge the solution with an inert gas (N₂ or Ar) for 15-20 minutes to remove oxygen, which can quench the excited state of the catalyst.

  • Place the reaction vessel approximately 5-10 cm from a visible light source (e.g., a 34 W blue LED lamp) and begin stirring. Use a fan to maintain the reaction temperature near ambient.

  • Monitor the reaction progress by LC-MS. Reactions are often complete within 12-48 hours.

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired spiro-piperidine.

Organocatalytic Asymmetric Spirocyclization

For applications where enantiopurity is critical, such as in the development of chiral drugs, asymmetric organocatalysis offers a powerful metal-free alternative.[12] These methods utilize small, chiral organic molecules to catalyze reactions with high stereocontrol.

Causality and Mechanistic Insight

One elegant approach involves a one-pot, multi-step cascade reaction. For instance, a sequence of Wolff rearrangement, amidation, Michael addition, and hemiaminalization can be used to construct optically active spirocyclic piperidones.[12] The key to stereocontrol is the use of a chiral aminocatalyst (e.g., a diarylprolinol silyl ether) which activates the α,β-unsaturated aldehyde for a highly enantioselective Michael addition. The subsequent cyclization then locks in the stereochemistry. By carefully controlling the sequence of reagent addition, the stereochemical outcome can be directed.[12]

Protocol: One-Pot Asymmetric Synthesis of a Spiro-Piperidone

This protocol is a conceptual representation based on the multicomponent strategy described by Wang and coworkers.[12]

  • Step A (Amide Formation): In a vial, dissolve a cyclic 2-diazo-1,3-diketone (1.0 eq) in a suitable solvent. Add a primary amine (1.1 eq). This mixture undergoes a Wolff rearrangement and subsequent amidation.

  • Step B (Asymmetric Michael Addition): In a separate vial, dissolve the α,β-unsaturated aldehyde (1.2 eq) and a chiral organocatalyst (e.g., a Jørgensen-Hayashi-type catalyst, 10-20 mol%) in a non-polar solvent like toluene.

  • Step C (Cascade and Cyclization): Cool the catalyst/aldehyde mixture to 0 °C. Add the pre-formed amide solution from Step A to this mixture.

  • Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) for 24-72 hours. The reaction proceeds through an enantioselective Michael addition followed by a spontaneous hemiaminalization to form the spiro-piperidone ring.

  • Monitor the reaction by TLC or ¹H NMR.

  • Upon completion, the reaction mixture can be directly purified by flash column chromatography on silica gel to isolate the enantioenriched spirocyclic piperidone.

Conclusion

The synthesis of spiro-piperidones is a dynamic and evolving field, driven by the immense value of these scaffolds in medicinal chemistry. The choice of reagent and methodology—from the classic robustness of the Heck reaction to the modern elegance of photoredox and organocatalysis—allows chemists to tailor their approach to the specific demands of their target molecule. By understanding the underlying mechanisms and the rationale for reagent selection, researchers can effectively harness these powerful transformations to build the complex, three-dimensional architectures required for the next generation of therapeutics.

References

  • MDPI. (2017). One-Pot Two-Step Organocatalytic Asymmetric Synthesis of Spirocyclic Piperidones via Wolff Rearrangement–Amidation–Michael–Hemiaminalization Sequence. MDPI. [Link]

  • ResearchGate. (2025). The Intramolecular Heck Reaction. ResearchGate. [Link]

  • Wiley Online Library. (2002). The Intramolecular Heck Reaction. Organic Reactions. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation - PMC. NCBI. [Link]

  • PubMed. (n.d.). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. PubMed. [Link]

  • Nature. (2019). Visible-light-driven spirocyclization of epoxides via dual titanocene and photoredox catalysis. Nature Communications. [Link]

  • ResearchGate. (n.d.). Table 4 . Synthesis of piperidinespirohydantoins 4 from piperidones 10. ResearchGate. [Link]

  • SEPA (Sociedad Española de Psicología Analítica). (n.d.). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. SEPA. [Link]

  • ResearchGate. (n.d.). Intramolecular Pictet–Spengler reaction to furnish 5 i. ResearchGate. [Link]

  • ACS Publications. (n.d.). Spiro piperidines. I. Synthesis of spiro[isobenzofuran-1(3H), 4'-piperidines] and spiro[isobenzofuran-1(3H), 3'-piperidines]. The Journal of Organic Chemistry. [Link]

  • Macmillan Group, Princeton University. (2004). The Intramolecular Heck Reaction. [Link]

  • National Center for Biotechnology Information. (n.d.). Dearomative spirocyclization of ynamides - PMC. NCBI. [Link]

  • ResearchGate. (n.d.). Photoredox catalyzed C−H activation to synthesis spirocyclize nucleus. ResearchGate. [Link]

  • Thieme. (n.d.). A Diastereoselective Mizoroki–Heck Reaction for Synthesis of Spirooxindole-Based Nonnatural Amino Acids Using a Boc-Protected Amine Chiral Auxiliary. Thieme Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of spirocyclic piperidones. (a) Previous method from.... ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

  • ResearchGate. (2025). Synthesis of Spirocyclic Indolines by Interruption of the Bischler-Napieralski Reaction | Request PDF. ResearchGate. [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Wikipedia. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Spirocyclic Indolines by Interruption of the Bischler–Napieralski Reaction - PMC. NCBI. [Link]

Sources

Functionalization of the secondary amine in diazaspiro scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Diazaspiro scaffolds (e.g., 2,6-diazaspiro[3.3]heptane, 2,7-diazaspiro[3.5]nonane) represent a cornerstone of modern Fragment-Based Drug Discovery (FBDD). By offering high fraction of sp3 character (


) and rigid, defined exit vectors, they allow medicinal chemists to "escape from flatland" while maintaining favorable physicochemical properties (logP, solubility). This guide provides validated protocols for the functionalization of the secondary amine (

NH) within these sterically constrained and often strained systems. Emphasis is placed on overcoming steric hindrance in cross-coupling and ensuring chemoselectivity in reductive aminations.

Strategic Analysis: The Diazaspiro Challenge

Before initiating synthesis, one must recognize the distinct reactivity profile of diazaspirocycles compared to standard piperazines or piperidines.

  • Geometric Strain: Scaffolds containing azetidine rings (e.g., [3.3] and [3.4] systems) possess significant ring strain (~25 kcal/mol for azetidine). While generally robust, they can undergo ring-opening under highly acidic conditions or extreme thermal stress (

    
    ).
    
  • Steric Environment: The spiro quaternary center creates a unique steric wall. Reactants approaching the secondary amine must navigate this bulk. Consequently, standard

    
     alkylations often stall or result in over-alkylation.
    
  • Basicity: The pKa of the secondary amine in 2,6-diazaspiro[3.3]heptane is approximately 10.4 (similar to dialkylamines), but the nucleophilicity is often tempered by the rigid geometry.

Critical Starting Material Note: To ensure regiocontrol, this guide assumes the use of mono-protected scaffolds (e.g., N-Boc or N-Cbz variants). Attempting to functionalize a free diamine directly will inevitably lead to oligomerization.

Decision Framework

The choice of functionalization method depends strictly on the electrophile partner and the desired linkage.

MethodSelection Start Target Linkage? Aryl N-Aryl / N-Heteroaryl Start->Aryl Alkyl N-Alkyl Start->Alkyl Amide Amide / Sulfonamide Start->Amide Elec Electrophile Type? Aryl->Elec RedAm Protocol B: Reductive Amination Alkyl->RedAm Coupling Protocol D: HATU/T3P Coupling Amide->Coupling Halide Aryl Halide (Cl, Br, I) Elec->Halide PoorElec Electron Poor? Halide->PoorElec Yes Yes PoorElec->Yes No No PoorElec->No Buchwald Protocol A: Buchwald-Hartwig SnAr Protocol C: SnAr Yes->SnAr No->Buchwald

Figure 1: Decision tree for selecting the optimal functionalization pathway based on the target moiety.

Detailed Protocols

Protocol A: Buchwald-Hartwig Cross-Coupling (C-N Bond)

Best for: Electron-neutral or electron-rich aryl halides where


 fails.

The steric bulk of the spiro center requires specific ligand choices. First-generation ligands (BINAP) often fail. We utilize RuPhos or BrettPhos precatalysts which create a pocket accommodating the secondary amine.

Reagents:

  • Substrate: Mono-Boc-diazaspiro scaffold (1.0 equiv)

  • Aryl Bromide/Chloride (1.0 - 1.2 equiv)[1]

  • Catalyst: RuPhos Pd G4 (2-5 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.1 M)

Step-by-Step:

  • Inerting: Charge a microwave vial or Schlenk tube with the aryl halide, diazaspiro amine, and NaOtBu. Evacuate and backfill with

    
     or Ar (3 cycles).
    
    • Why:

      
       species are oxygen-sensitive. NaOtBu is hygroscopic; moisture quenches the base.
      
  • Catalyst Addition: Add RuPhos Pd G4. (If using separate Pd source and ligand, premix in solvent for 5 mins before addition).

  • Solvation: Add sparged anhydrous dioxane.

  • Reaction: Heat to 80–100°C for 2–12 hours.

    • Self-Validation: Monitor by LCMS.[2][3] Look for the disappearance of the aryl halide.[4] If the amine remains but halide is gone, hydrodehalogenation (reduction of Ar-X to Ar-H) may be occurring—switch to a milder base (

      
      ) or different ligand (BrettPhos).
      
  • Workup: Dilute with EtOAc, filter through Celite (to remove Pd black), and concentrate.

Protocol B: Controlled Reductive Amination (N-Alkyl)

Best for: Attaching alkyl chains or benzylic groups without over-alkylation.

Direct alkylation with alkyl halides is discouraged due to poly-alkylation. Reductive amination is the gold standard.

Reagents:

  • Amine: Diazaspiro scaffold (1.0 equiv)

  • Carbonyl: Aldehyde or Ketone (1.1 - 1.5 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)

  • Acid Catalyst: Acetic Acid (AcOH) (1-2 drops or 1.0 equiv)

  • Solvent: DCE (1,2-Dichloroethane) or DCM.

Step-by-Step:

  • Imine Formation: Dissolve amine and aldehyde in DCE. Add AcOH. Stir at Room Temp (RT) for 30–60 mins.

    • Why: Pre-forming the imine/iminium ion shifts the equilibrium before the reductant is added, crucial for sterically hindered ketones.

  • Reduction: Add STAB in one portion. Stir at RT for 2–16 hours.

    • Note: STAB is milder than

      
       and will not reduce the aldehyde/ketone before it reacts with the amine.
      
  • Quench: Quench with saturated

    
     (aqueous).
    
    • Self-Validation: Gas evolution (

      
      ) indicates quenching of excess acid/hydride.
      
  • Extraction: Extract with DCM (x3). The product is in the organic layer.

Protocol C: Nucleophilic Aromatic Substitution ( )

Best for: Electron-deficient heteroaryl halides (e.g., 2-chloropyridine, 4-chloropyrimidine).

Reagents:

  • Electrophile: Heteroaryl chloride (1.0 equiv)

  • Nucleophile: Diazaspiro scaffold (1.0 - 1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 equiv)

  • Solvent: DMSO, NMP, or DMF (Polar Aprotic is essential).

Step-by-Step:

  • Mix: Combine reagents in DMSO (high concentration, ~0.5 M helps kinetics).

  • Heat: 80–120°C.

    • Why: The spiro-amine is bulky. Thermal energy is needed to overcome the activation barrier, even with activated electrophiles.

  • Workup: Pour into water/brine mixture. Extract with EtOAc.[1]

    • Troubleshooting: If conversion is low, switch base to

      
       or 
      
      
      
      to increase the effective basicity, but watch for hydrolysis of the halide.

Data Summary & Troubleshooting

ParameterBuchwald-HartwigReductive Amination

Primary Challenge Catalyst poisoning / StericsImine formation equilibriumActivation energy (Sterics)
Key Variable Ligand (RuPhos/BrettPhos)pH (Acetic Acid)Solvent Polarity (DMSO/NMP)
Temp Range 80–100°C20–25°C80–130°C
Typical Yield 60–90%75–95%50–85%
Self-Validation LCMS: Product Mass + Pd black formationNMR: Appearance of

adjacent to N
LCMS: Displacement of Cl (

)

Reaction Optimization Workflow (Graphviz):

Optimization Start Reaction Failed/Low Yield? Check1 Check LCMS: Starting Material Remaining? Start->Check1 Check2 Check LCMS: De-halogenated Aryl? Check1->Check2 No (Consumed) Sol1 Increase Temp or Concentration Check1->Sol1 Yes (Stalled) Sol2 Switch Ligand (RuPhos -> BrettPhos) Switch Base (NaOtBu -> Cs2CO3) Check2->Sol2 Yes (Reduction) Sol3 Check Reagent Quality (Wet Solvent? Old Catalyst?) Check2->Sol3 No (Complex Mix)

Figure 2: Troubleshooting logic for cross-coupling reactions involving diazaspiro amines.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2,6-Diazaspiro[3.3]heptanes. Organic Letters, 12(9), 1944–1947. Link

  • SpiroChem AG. (2024). SpiroKit 4: Azaspiro[3.3]heptane derivatives - Technical Data.Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Wuitschik, G., et al. (2010). Spirocyclic scaffolds in medicinal chemistry.[5] Angewandte Chemie International Edition, 49(48), 8900-8935. Link

  • BenchChem. (2025). Application Notes: 6,7-Diazaspiro[4.5]decane in Solid-Phase Organic Synthesis.[6]Link

Sources

Application Note: Synthetic Routes to 7-Methyl-1,7-diazaspiro[4.5]decane via Reductive Amination

[1][2]

Abstract & Strategic Overview

The 1,7-diazaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for muscarinic agonists (e.g., M1 selective agents for Alzheimer's), sigma receptor ligands, and neuropeptide modulators. Its spirocyclic nature offers rigid vector orientation, improving selectivity compared to flexible analogs.

This Application Note details the synthesis of 7-methyl-1,7-diazaspiro[4.5]decane , focusing on Reductive Amination as the pivotal transformation. We explore two distinct strategic applications of this reaction:

  • Intermolecular Reductive Methylation: The final optimization step to install the N7-methyl group using the Abdel-Magid protocol (Sodium Triacetoxyborohydride).

  • Intramolecular Ring Closure (Advanced): A convergent route to the spiro-piperidine core via the cyclization of a keto-amine precursor.

Why Reductive Amination?
  • Chemomimesis: Mimics biological methylation pathways.

  • Green Chemistry: Avoids toxic alkyl halides (e.g., MeI) and minimizes over-alkylation (quaternization).

  • Selectivity: The use of Sodium Triacetoxyborohydride (STAB) allows for the alkylation of secondary amines in the presence of other reducible functionalities.

Strategic Analysis & Pathway Visualization

The synthesis hinges on the differentiation between the N1 (pyrrolidine) and N7 (piperidine) nitrogens. Typically, N1 is protected (e.g., Boc, Benzyl) or substituted early in the synthesis, leaving N7 available for the final reductive methylation.

Synthetic Pathway Diagram[1]

SpiroSynthesiscluster_legendReaction ClassSubstratePrecursor:1-Benzyl-3-pyrrolidoneIntermediate1Alkylation Product(Keto-Nitrile/Ester)Substrate->Intermediate1Step 1: Scaffold AssemblyIntermediate2Spiro-Core(1-Benzyl-1,7-diazaspiro[4.5]decane)Intermediate1->Intermediate2Step 2: CyclizationTargetTarget:7-Methyl-1,7-diazaspiro[4.5]decaneIntermediate2->TargetStep 3: N-MethylationReagent11. Alkylation2. ReductionReagent2Formaldehyde (HCHO)Na(OAc)3BH / DCE(Reductive Amination)Step 3 is the focus of this protocol.Step 3 is the focus of this protocol.

Figure 1: Strategic overview of the spiro-scaffold synthesis. The primary focus of this guide is Step 3: The regioselective N-methylation via reductive amination.

Critical Parameters for Reductive Amination (STAB Protocol)

The choice of reducing agent is the single most critical variable. For the methylation of the secondary spiro-amine, Sodium Triacetoxyborohydride (STAB) is superior to Sodium Cyanoborohydride (


Comparative Analysis of Reducing Agents
ParameterNa(OAc)3BH (STAB)NaCNBH3NaBH4
Selectivity High (Reduces iminium ions, not ketones/aldehydes)High (pH dependent)Low (Reduces aldehydes/ketones)
Toxicity Low (Borate salts)High (Cyanide byproduct)Low
Solvent DCE, DCM, THF (Aprotic)MeOH (Protic)MeOH, EtOH
Water Tolerance Low (Hydrolyzes slowly)HighLow
Reaction Rate Fast (Imine formation is rate-limiting)SlowFast
Over-alkylation Minimal PossibleCommon

Expert Insight: STAB is preferred because it allows "one-pot" mixing. The aldehyde (formaldehyde) and amine form the iminium ion in equilibrium. STAB is sterically bulky and electron-deficient, making it poor at reducing the neutral aldehyde but excellent at reducing the cationic iminium species.

Protocol 1: Core Synthesis – N-Methylation of 1,7-Diazaspiro[4.5]decane

This protocol assumes the starting material is 1-benzyl-1,7-diazaspiro[4.5]decane (or a Boc-protected variant). The goal is to methylate the free secondary amine at position 7.

Materials
  • Substrate: 1-Benzyl-1,7-diazaspiro[4.5]decane (1.0 eq)

  • Reagent: Formaldehyde (37% aq. solution or Paraformaldehyde) (3.0 – 5.0 eq)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or Dichloromethane (DCM)

  • Additive: Acetic Acid (AcOH) (1.0 eq) – Crucial for facilitating iminium ion formation.

Step-by-Step Methodology
  • Preparation of the Amine Solution:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the spiro-amine substrate (1.0 mmol) in anhydrous DCE (10 mL, 0.1 M concentration).

    • Note: If the amine is a hydrochloride salt, add 1.0 eq of Triethylamine (TEA) to liberate the free base.

  • Imine/Iminium Formation:

    • Add Formaldehyde (37% aq., 3.0 mmol, 3.0 eq).

    • Add Acetic Acid (1.0 mmol, 1.0 eq).

    • Stir at room temperature for 15–30 minutes.

    • Checkpoint: The solution may turn slightly cloudy. This "aging" period ensures the equilibrium shifts toward the iminium species/hemiaminal before the reducing agent is introduced.

  • Reduction:

    • Cool the mixture to 0°C (ice bath) if the scale is >5g to manage exotherm; otherwise, room temperature is acceptable.

    • Add STAB (1.5 mmol, 1.5 eq) portion-wise over 5 minutes.

    • Observation: Mild gas evolution (

      
      ) may occur.
      
    • Remove the ice bath and stir at room temperature for 2–4 hours.

  • Monitoring (Self-Validation):

    • TLC: Use MeOH/DCM (1:9) with 1%

      
      . The product will be less polar (higher 
      
      
      ) than the starting secondary amine but more polar than non-amine impurities. Stain with Ninhydrin (SM turns purple/red; Product does not stain or stains faintly) or Dragendorff (Product stains orange).
    • LC-MS: Look for the mass shift of +14 Da (

      
      ).
      
  • Workup (Quenching):

    • Quench the reaction by adding saturated aqueous

      
       (10 mL). Stir vigorously for 15 minutes to decompose excess borohydride and neutralize acetic acid.
      
    • Extract with DCM (

      
       mL).
      
    • Combine organic layers and wash with Brine (10 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • The crude material is often >95% pure. If necessary, purify via flash column chromatography (Silica gel, DCM/MeOH/NH4OH gradient).

Protocol 2: Advanced Route – Intramolecular Reductive Cyclization

This route describes the construction of the spiro-ring itself. It is valuable when the 1,7-diazaspiro core is not commercially available.

Concept: A ketone with a tethered primary amine (or amine precursor) undergoes intramolecular reductive amination to close the 6-membered ring.

Pathway Mechanism

MechanismStep1Keto-AminePrecursorStep2Cyclic Imine(Intermediate)Step1->Step2- H2OStep3ProtonatedIminium IonStep2->Step3+ H+ProductSpiro-AmineProductStep3->Product+ H- (from STAB)

Figure 2: Mechanism of the intramolecular ring closure.

Methodology
  • Precursor Synthesis: Start with 1-benzyl-3-pyrrolidone . Alkylate the

    
    -position (via enamine or hydrazone chemistry) with 3-bromopropionitrile  or ethyl acrylate .
    
  • Functional Group Manipulation: Convert the nitrile/ester to a primary amine (e.g., Raney Ni hydrogenation or

    
    ). Note: If the ketone is present, it must be protected as a ketal, or the reduction must be carefully controlled.
    
  • Cyclization:

    • Dissolve the deprotected keto-amine (or keto-ammonium salt) in MeOH.

    • Adjust pH to ~5–6 using AcOH/NaOAc buffer.

    • Add Sodium Cyanoborohydride (

      
      ) (1.5 eq). Note: NaCNBH3 is preferred here over STAB because it is stable in MeOH and works well at slightly acidic pH, which favors cyclization.
      
    • Stir for 12–24 hours.

    • Result: Formation of the 1,7-diazaspiro[4.5]decane core.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Wet solvent or old STAB reagent.STAB hydrolyzes; use a fresh bottle or increase equivalents to 2.5 eq. Ensure DCE is anhydrous.
Over-methylation (Quaternization) Excess HCHO + high temp.While STAB minimizes this, large excesses of HCHO can lead to N-oxide or quaternary salts. Stick to 3-5 eq HCHO and keep T < 40°C.
Solubility Issues Spiro-diamines are polar.If the substrate crashes out of DCE, add a co-solvent like THF or a small amount of MeOH (though MeOH reacts slowly with STAB, it is acceptable for short times).
Product Trapped in Aqueous High pKa of spiro-amine.The 7-methyl amine is basic. Ensure the aqueous layer is pH > 12 (use NaOH) during extraction to force the amine into the organic phase.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[2] Link

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[4] The cyanohydridoborate anion as a selective reducing agent.[7][2] Journal of the American Chemical Society, 93(12), 2897–2904. Link

  • Mokrosz, J. L., et al. (1992). 1-Oxa- and 1-thia-spiro[4.5]decanes as muscarinic agonists.[8][9] Journal of Medicinal Chemistry. (Contextual reference for spiro-scaffold pharmacology).

  • BenchChem Application Note. (2025). 6,7-Diazaspiro[4.5]decane in Solid-Phase Organic Synthesis.[10] Link (General scaffold handling).

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement of 7-Methyl-1,7-diazaspiro[4.5]decan-6-one Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-Methyl-1,7-diazaspiro[4.5]decan-6-one (referred to herein as "API-Spiro"). This guide is designed for researchers, scientists, and drug development professionals actively working on enhancing the aqueous solubility of this novel spirocyclic lactam. As a weakly basic compound, API-Spiro presents a classic but non-trivial challenge of low intrinsic solubility, making salt formation a critical strategy for improving its biopharmaceutical properties.[1][2]

This document is structured into a Troubleshooting Guide and a Frequently Asked Questions (FAQs) section to directly address the practical and theoretical challenges you may encounter. Our goal is to provide not just protocols, but the underlying scientific rationale to empower your decision-making process.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section tackles specific issues that can arise during salt screening and solubility assessment experiments.

Question 1: "I've mixed my API-Spiro free base with a counterion in solution, but no salt precipitates. What's going wrong?"

This is a common and often frustrating observation in early-stage salt screening. The absence of precipitation can stem from several factors, ranging from thermodynamic principles to kinetic barriers.

Possible Causes & Solutions:

  • Insufficient pKa Difference: For a stable salt to form between a base (your API-Spiro) and an acid (the counterion), a sufficient difference in their pKa values is required. A widely accepted rule of thumb is that the pKa of the basic API should be at least 2-3 units higher than the pKa of the acidic counterion (ΔpKa = pKa(base) - pKa(acid) > 2).[3]

    • Actionable Insight: First, determine the pKa of API-Spiro. Based on its diazaspiro structure containing a tertiary amine, we can predict a pKa in the range of 8.5-9.5. If you are using a weak acid counterion like acetic acid (pKa ~4.76), the ΔpKa is favorable. However, if you chose a very weak acid, salt formation may not be thermodynamically favored. Ensure you are selecting counterions that satisfy the ΔpKa rule.[4]

  • High Solubility of the Salt Form: It's possible a salt has formed in solution, but it is simply too soluble in the chosen solvent system to precipitate. You may have inadvertently created a highly soluble salt, which is the goal, but you cannot isolate it under these conditions.

    • Actionable Insight: Try inducing precipitation by either adding a suitable anti-solvent (a solvent in which the salt is insoluble but the free base is soluble) or by significantly increasing the concentration of your reactants.[3] Cooling the solution can also reduce solubility and promote crystallization.

  • Kinetic Barriers to Nucleation: Crystallization is not just about thermodynamics; it requires the formation of a stable nucleus to initiate crystal growth. This can be a slow process.

    • Actionable Insight: Introduce external energy or a template for nucleation. Try scratch-testing the inside of the vial with a glass rod, adding a seed crystal of a related compound, or using temperature cycling (heating to ensure dissolution followed by slow cooling) to overcome the nucleation barrier.[5] Slurrying the free base with the counterion for an extended period (24-72 hours) can also facilitate the conversion to the salt form.[5]

  • Incorrect Stoichiometry: Ensure you are using the correct molar ratio of API to counterion. For a monoprotic acid, a 1:1 molar ratio is standard. For diprotic acids (like tartaric or succinic acid), you might need to explore both 1:1 and 2:1 (API:acid) ratios.[3]

Question 2: "I've successfully formed a salt of API-Spiro, but its aqueous solubility is barely higher than the free base. Why isn't there a significant improvement?"

Observing minimal solubility enhancement after successful salt formation can be perplexing. This issue often points toward the solid-state properties of the new salt form or issues with the experimental setup.

Possible Causes & Solutions:

  • Formation of a Highly Stable Crystal Lattice (Polymorphism): The solubility of a salt is a balance between the energy required to break its crystal lattice and the energy released upon solvation of its ions. You may have crystallized a highly stable, low-energy polymorph of the salt, which negates the solubility advantage gained from ionization.[6][7][8] Different crystalline forms (polymorphs) or solvates of the same salt can have vastly different solubilities.[9]

    • Actionable Insight: The first salt you make is not necessarily the best one. It is crucial to screen for polymorphism by crystallizing the salt from various solvents and under different conditions (e.g., fast vs. slow evaporation, different temperatures).[10] Characterize each solid form using techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to identify different polymorphs and assess their thermal properties.[8][11][12] The most thermodynamically stable form is often the least soluble, so seeking a metastable polymorph might be beneficial, provided it is stable enough for development.[6][13]

  • Salt Disproportionation: In solution, a salt exists in equilibrium with its non-ionized free form. If the pH of the solution is not optimal, the equilibrium can shift, causing the highly soluble salt to convert back into the poorly soluble free base, which then precipitates.[14] This phenomenon, known as disproportionation, will cap the apparent solubility at the level of the free base.

    • Actionable Insight: Measure the pH of the saturated salt solution. For a salt of a weak base like API-Spiro, the solution will be acidic. If the solubility is measured in a buffered solution that is too close to or above the pKa of the API, disproportionation is likely. The maximum solubility of a salt of a weak base is typically observed at a lower pH.[15] Always characterize the solid material remaining after an equilibrium solubility experiment by XRPD to confirm it is still the salt form and has not converted back to the free base.

  • Common Ion Effect: If your dissolution medium contains an ion that is common to your salt (e.g., measuring the solubility of API-Spiro hydrochloride in a chloride-containing buffer), it can suppress the dissolution of the salt, leading to an artificially low solubility reading.[15]

    • Actionable Insight: Whenever possible, use buffers or media that do not share an ion with the salt form being tested. This is particularly relevant when considering formulation with other ionic excipients.

Frequently Asked Questions (FAQs)

This section provides answers to broader, foundational questions regarding the solubility enhancement of API-Spiro.

Question 1: Why should I form a salt of API-Spiro? What are the primary advantages?

Salt formation is one of the most effective and widely used strategies in drug development to modify the physicochemical properties of an active pharmaceutical ingredient (API).[2][16]

Primary Advantages:

  • Enhanced Aqueous Solubility & Dissolution Rate: This is the most common reason. By converting the neutral, often poorly soluble API-Spiro into an ionic salt, you can dramatically increase its solubility in water.[1][11] This is critical for oral absorption, as a drug must first dissolve in gastrointestinal fluids to be absorbed into the bloodstream.[17]

  • Improved Bioavailability: Increased solubility and a faster dissolution rate often lead to improved and more consistent oral bioavailability.[13]

  • Better Stability: Certain salt forms can be more chemically and physically stable than the free form, leading to a longer shelf life.[11]

  • Improved Processability: Crystalline salts are typically easier to handle, purify, and formulate compared to amorphous or poorly crystalline free forms.[14] Properties like flowability and compressibility can be optimized, which is crucial for tablet manufacturing.[13][16]

Question 2: How do I strategically select counterions for a salt screen with API-Spiro?

A rational approach to counterion selection saves time and resources compared to a brute-force screen.[4][10] The selection should be based on several factors.

Counterion Selection Strategy:

  • pKa Rule: As mentioned in the troubleshooting section, ensure the counterion's pKa is at least 2-3 units lower than the pKa of API-Spiro to ensure efficient proton transfer and stable salt formation.[3]

  • Regulatory Acceptance: Prioritize counterions that are on the Generally Regarded As Safe (GRAS) list or have been used in previously approved pharmaceutical products.[5] Common choices for a basic API like API-Spiro include hydrochloride, sulfate, mesylate, maleate, tartrate, and citrate.

  • Desired Physicochemical Properties: Consider what you want to achieve.

    • For a large solubility increase, strong acids like hydrochloric or methanesulfonic acid are often effective.

    • If you need to buffer the solution pH or are concerned about hygroscopicity, dicarboxylic acids like tartaric or succinic acid might offer advantages.

  • Molecular Weight: Be mindful of the "salt load." A high molecular weight counterion will increase the total weight of the drug substance, meaning a larger tablet might be needed to deliver the same dose of the active API.[16]

Below is a diagram illustrating a decision-making workflow for a salt screening study.

SaltScreeningWorkflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Characterization cluster_2 Phase 3: Lead Candidate Selection start Characterize API-Spiro Free Base (pKa, Solubility, Solid Form) select_counters Select 10-15 Counterions (pKa rule, GRAS list) start->select_counters initial_screen High-Throughput Screen (e.g., Slurry in 2-3 Solvents) select_counters->initial_screen analyze_solids Analyze Resulting Solids (XRPD, Microscopy) initial_screen->analyze_solids scale_up Scale-up Synthesis (50-100mg) of Confirmed 'Hits' analyze_solids->scale_up Successful Salt Formation solubility_test Equilibrium Solubility (pH 1.2, 4.5, 6.8, Water) scale_up->solubility_test solid_state Solid-State Characterization (DSC, TGA, Hygroscopicity) solubility_test->solid_state final_decision Select 1-2 Lead Salt Forms Based on Overall Profile (Solubility, Stability, Processability) solid_state->final_decision

Caption: A tiered approach to salt screening for API-Spiro.

Question 3: What is an acceptable level of solubility enhancement, and how do I measure it accurately?

The "acceptable" level of enhancement depends entirely on the intended therapeutic dose and the drug's permeability. For a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability), the goal is to ensure the entire dose can dissolve in the volume of fluid available in the upper gastrointestinal tract (~250 mL).[4][15]

Calculating the Target Solubility:

  • Target Solubility (mg/mL) = [Highest Anticipated Dose (mg)] / [250 mL]

For example, if the highest anticipated dose of API-Spiro is 100 mg, you would need to achieve a solubility of at least 100 mg / 250 mL = 0.4 mg/mL at the relevant physiological pH.

Accurate Measurement: The Shake-Flask Method

The gold standard for measuring equilibrium solubility is the shake-flask method.

Experimental Protocol: Equilibrium Solubility Measurement

  • Preparation: Add an excess amount of the API-Spiro salt to a known volume of the desired medium (e.g., water, pH 6.8 phosphate buffer) in a sealed vial. "Excess" means enough solid should remain undissolved at the end of the experiment.

  • Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period to reach equilibrium. For crystalline solids, this can take 24 to 72 hours.

  • Phase Separation: Stop agitation and allow the undissolved solid to settle. Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to obtain a clear, saturated solution.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of API-Spiro using a validated analytical method, such as HPLC-UV.

  • Solid Phase Analysis: Recover the remaining solid from the vial and analyze it by XRPD to check for any phase changes or disproportionation during the experiment.[8]

Hypothetical Solubility Data for API-Spiro Salts

To illustrate potential outcomes, the table below presents hypothetical solubility data for API-Spiro and three different salt forms in various media.

Compound FormIntrinsic Solubility (mg/mL)Solubility in Water (mg/mL) @ 25°CSolubility in pH 6.8 Buffer (mg/mL) @ 25°C
API-Spiro Free Base 0.0080.0080.009
Hydrochloride Salt N/A5.24.8
Mesylate Salt N/A15.614.9
Tartrate Salt N/A1.81.1

This data is for illustrative purposes only.

This table clearly shows that forming salts can lead to a dramatic, multi-order-of-magnitude increase in aqueous solubility compared to the free base. It also highlights that the choice of counterion has a significant impact on the degree of solubility enhancement.

Visualizing Key Concepts

Understanding the equilibria involved is key to troubleshooting. The following diagram illustrates the process of salt dissolution and the competing risk of disproportionation.

DisproportionationEquilibrium Solid_Salt API-Spiro-H+ • X- (s) (Salt Crystal) Dissolved_Salt API-Spiro-H+ (aq) + X- (aq) (Dissolved Ions) HIGH SOLUBILITY Solid_Salt->Dissolved_Salt Dissolution (Desired) Solid_Base API-Spiro (s) (Free Base Crystal) LOW SOLUBILITY Dissolved_Base API-Spiro (aq) + H+ (aq) Solid_Base->Dissolved_Base Intrinsic Dissolution Dissolved_Salt->Dissolved_Base Salt-Base Equilibrium (pH Dependent) Dissolved_Base->Solid_Base Precipitation (Disproportionation) (Undesired)

Caption: Equilibrium between salt dissolution and disproportionation.

References

  • An evaluation of salt screening methodologies. (2015). PubMed. [Link]

  • Salt Selection in Drug Development. (2021). Pharmaceutical Technology. [Link]

  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. (2019). PMC. [Link]

  • Salt Screening. (2021). Improved Pharma. [Link]

  • Golden rules for designing a salt screening strategy for insoluble molecules. Onyx Scientific. [Link]

  • How to salt screen using the Crystal 16. (2023). Technobis. [Link]

  • A Review on Polymorphism Perpetuates Pharmaceuticals. (2016). Prime Scholars. [Link]

  • Effect of Polymorphism Formulations. (2025). Veeprho Pharmaceuticals. [Link]

  • Polymorphism: The Phenomenon Affecting the Performance of Drugs. (2014). SciSpace. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2022). MDPI. [Link]

  • Impact of Polymorphism on Drug Formulation and Bioavailability. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review. [Link]

  • CHARACTERISATION OF SALTS OF DRUG SUBSTANCES. (2001). AKJournals. [Link]

  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. (2025). LinkedIn. [Link]

  • Screening and Formulating Drugs as Salts to Improve API Performance. (2019). American Pharmaceutical Review. [Link]

  • Characterization of the Salt and Free Base of Active Pharmaceutical Ingredients Based on NMR Relaxometry Measured by Time Domain NMR. (2022). PubMed. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (2021). International Journal of Pharmaceutical and Chemical Analysis. [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (2015). PMC. [Link]

Sources

Validation & Comparative

Chromatographic Purity Profiling of Spirocyclic Amines: A Comparative Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland" Challenge

In modern medicinal chemistry, spirocyclic amines (e.g., spiro[3.3]heptanes, azaspiro[4.5]decanes) have emerged as "privileged scaffolds." As described by Lovering et al., these structures allow drug candidates to "escape from flatland," increasing fraction


 (

) character to improve solubility and metabolic stability while reducing promiscuity.[1]

However, these scaffolds present a unique "perfect storm" for HPLC method development:

  • High Basicity: Secondary and tertiary spiro-amines often have pKa values > 9.0, leading to severe interaction with residual silanols on silica columns (peak tailing).

  • Stereochemical Complexity: The rigid 3D structure often generates cis/trans geometric isomers and enantiomers that require high-selectivity separation.

  • Lack of Chromophores: Many spiro-cores are aliphatic, necessitating low-UV detection (200-210 nm) or MS compatibility.

This guide objectively compares three distinct column/mobile-phase strategies to solve these issues, moving beyond "trial and error" to a mechanistic approach.

The Comparative Framework

We evaluated three primary methodologies for the purity profiling of a representative target: 6-amino-2-azaspiro[3.3]heptane derivative (pKa ~9.8).

Method A: The Traditional Control (Low pH C18)
  • Column: Fully Porous Silica C18 (e.g., standard 3.5 µm).

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (pH ~2.7).

  • Mechanism: Hydrophobic interaction.[2]

  • Hypothesis: Expect significant peak tailing due to silanol ionization and overloading.[3]

Method B: Charged Surface Hybrid (CSH) Technology (Low pH)
  • Column: Waters XSelect CSH C18 (2.5 µm).

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (pH ~2.7).

  • Mechanism: The stationary phase surface carries a low-level positive charge.

  • Hypothesis: The positive surface charge repels the protonated amine, preventing it from interacting with residual silanols, thereby sharpening the peak without changing pH.

Method C: Hybrid Particle at High pH[4]
  • Column: Ethylene Bridged Hybrid (BEH) C18 (e.g., Waters XBridge or Agilent Poroshell HPH).

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.5) / Acetonitrile.

  • Mechanism: At pH 10.5, the spirocyclic amine is deprotonated (neutral).

  • Hypothesis: Neutral analytes do not interact with silanols by ion exchange. Retention will increase significantly due to higher hydrophobicity of the neutral species.

Method D: Fluorinated Phase (PFP) for Selectivity[5]
  • Column: Pentafluorophenyl (PFP) Core-Shell (e.g., Phenomenex Kinetex F5).

  • Mobile Phase: 0.1% Formic Acid (pH 2.7).

  • Mechanism:

    
     interactions, dipole-dipole, and shape selectivity.
    
  • Hypothesis: Superior separation of geometric isomers (diastereomers) compared to C18.

Experimental Protocol

Sample Preparation:

  • Diluent: 50:50 Water:Acetonitrile (match initial gradient to prevent solvent shock).

  • Concentration: 0.5 mg/mL (High load to stress-test tailing).

Chromatographic Conditions:

  • Flow Rate: 0.4 mL/min (optimized for 2.1 mm ID columns).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Temperature: 40°C (improves mass transfer for rigid molecules).

  • Detection: UV @ 210 nm (bandwidth 4 nm) and ESI+ MS.

Results & Discussion

Peak Shape and Loadability (Quantitative Analysis)

The following data summarizes the performance of the spirocyclic amine peak under the tested conditions.

ParameterMethod A (Trad. C18, pH 2.7)Method B (CSH C18, pH 2.7)Method C (Hybrid C18, pH 10.5)Method D (PFP, pH 2.7)
USP Tailing Factor (

)
2.4 (Fail) 1.1 (Pass) 1.05 (Excellent) 1.3 (Marginal)
Peak Width (50%) 0.45 min0.18 min0.15 min0.22 min
Retention Factor (

)
2.12.38.5 2.4
Sensitivity (S/N) 85210245 180

Analysis:

  • Method A (Failure): The traditional silica column failed due to silanol activity. The protonated amine (

    
    ) undergoes ion-exchange with ionized silanols (
    
    
    
    ), causing severe tailing (
    
    
    ). This masks impurities trailing the main peak.
  • Method B (The Kinetic Solution): The CSH column provided excellent symmetry (

    
    ) at low pH. The surface charge repulsion effectively mimics the benefit of additives like TEA without the MS suppression.
    
  • Method C (The Thermodynamic Solution): High pH yielded the sharpest peaks and highest retention. By neutralizing the amine, we utilized the full hydrophobic surface area. Note: This requires a hybrid particle; standard silica dissolves at pH > 8.

Selectivity: Separating Diastereomers

Spirocyclic synthesis often produces cis/trans isomers. We spiked the sample with a known diastereomeric impurity (1% level).

MethodResolution (

) between Isomers
Observation
Method B (CSH C18) 1.2Partial separation. Hydrophobic difference is minimal.
Method C (High pH) 1.8Baseline separation driven by slight pKa differences affecting neutrality.
Method D (PFP) 3.5 Superior. The rigid fluorine ring interacts with the 3D shape of the spiro-amine, discriminating isomers based on spatial geometry rather than just hydrophobicity.

Method Development Decision Tree

The following workflow illustrates the logical selection process for spirocyclic amine analysis, derived from the experimental data.

G Start Start: Spirocyclic Amine Method Development Check_pKa Is Analyte Basic? (pKa > 8) Start->Check_pKa Isomer_Check Are Geometric Isomers (Diastereomers) Present? Check_pKa->Isomer_Check Yes Route_High_pH Can you use High pH? (Hybrid Column Available?) Isomer_Check->Route_High_pH No (Purity Only) Select_PFP Select PFP / F5 Phase (Shape Selectivity) Isomer_Check->Select_PFP Yes (Critical Separation) Select_High_pH Select Hybrid C18 @ pH 10 (10mM NH4HCO3) Route_High_pH->Select_High_pH Yes (Max Retention) Select_CSH Select CSH C18 @ Low pH (0.1% Formic Acid) Route_High_pH->Select_CSH No (MS Sensitivity Priority) Eval_Tailing Evaluate Tailing Factor (Tf) Select_PFP->Eval_Tailing Select_High_pH->Eval_Tailing Select_CSH->Eval_Tailing Result_Good Tf < 1.2 Rs > 2.0 (Final Method) Eval_Tailing->Result_Good Pass Result_Bad Tf > 1.5 or Co-elution Eval_Tailing->Result_Bad Fail Result_Bad->Select_PFP Retry with Selectivity

Figure 1: Decision matrix for selecting stationary phases based on spirocyclic amine properties.

Authoritative Recommendations

  • Primary Screening: For general purity, start with Method C (High pH) using a hybrid column (e.g., XBridge BEH). It offers the highest "success rate" for basic peak shape and retention.

  • MS-Driven Workflows: If using sensitive MS detection where ammonium bicarbonate might suppress signal or cause source fouling, Method B (CSH C18) is the gold standard. It allows the use of volatile Formic Acid while maintaining peak symmetry.

  • Isomer Resolution: If the synthetic route yields diastereomers that co-elute on C18, switch immediately to Method D (PFP) . The "rigid-on-rigid" interaction mechanism is superior for spirocyclic shape discrimination.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1][4] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[4][5] Journal of Medicinal Chemistry. [Link]

  • Waters Corporation. (2023). Charged Surface Hybrid (CSH) Technology: Overcoming Peak Tailing for Basic Compounds.[6] [Link]

  • Phenomenex. (2023). High pH Stability and Basic Analytes: Kinetex EVO and Gemini Technology.[7] [Link]

  • Mac-Mod Analytical. (2018). Selectivity Differences of PFP Phases for Isomeric Separations.[8] [Link]

  • Chromatography Online. (2022). Troubleshooting Peak Tailing for Basic Analytes in HPLC. [Link]

Sources

Technical Comparison Guide: Spiro[4.5]decane Derivatives in Structure-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping Flatland

In modern drug discovery, the transition from planar, aromatic-heavy compounds to three-dimensional (3D) aliphatic scaffolds is a critical strategy to improve physicochemical properties and clinical success rates.[1] This guide objectively compares Spiro[4.5]decane derivatives against traditional planar aromatic systems (e.g., phenyl rings) and fused bicyclic systems (e.g., decalins).[1]

Key Finding: X-ray crystallographic data confirms that spiro[4.5]decane scaffolds provide a rigid, orthogonal exit vector arrangement (approx. 109.5°) that is inaccessible to planar aromatics (120°/180°), while significantly enhancing metabolic stability by increasing Fraction of sp³ carbons (


).[1]

Comparative Analysis: Spiro[4.5]decane vs. Alternatives

The following analysis contrasts the spiro[4.5]decane core with its most common structural alternatives in lead optimization.

Table 1: Physicochemical and Structural Performance Matrix
FeatureSpiro[4.5]decane Phenyl Ring (Planar) Decalin (Fused)
Topology Orthogonal (rings are

)
Planar (2D)Fused (Planar or Bent)
Exit Vector Angle ~109.5° (Tetrahedral)120° (meta) / 180° (para)Variable (Cis/Trans isomers)
Metabolic Stability High (Blocks CYP oxidation)Low (Prone to epoxidation/hydroxylation)Moderate
Solubility (LogS) High (disrupts crystal packing)Low (promotes

-

stacking)
Moderate
Lipophilicity (LogP) Tunable (lower than aromatics)HighHigh

Contribution
1.0 (Maximal 3D character)0.0 (Flat)1.0
Structural Logic Visualization

The diagram below illustrates the fundamental topological difference. The spiro junction forces an orthogonal arrangement, creating a "kink" in the molecular backbone that allows access to novel chemical space in protein binding pockets.

StructuralTopology cluster_properties Physicochemical Impact Phenyl Phenyl Ring (Planar 2D) Binding Protein Binding Pocket (Target) Phenyl->Binding Pi-Stacking Linear Vectors (180°) Solubility Solubility Phenyl->Solubility Low (Aggregates) Spiro Spiro[4.5]decane (Orthogonal 3D) Spiro->Binding Hydrophobic Fill Kinked Vectors (109°) Spiro->Solubility High Metabolism Metabolic Stability Spiro->Metabolism Blocks CYP sites

Figure 1: Topological comparison showing how spiro-scaffolds introduce orthogonal vectors and improve solubility compared to planar aromatics.[1]

Crystallographic Insights & Data

To effectively use spiro[4.5]decane in design, one must understand its precise geometry. The data below is derived from high-resolution X-ray structures of bioactive derivatives, such as HIF prolyl hydroxylase inhibitors (e.g., PDB: 6QGV , 4JZR ).[1]

A. The Spiro-Quaternary Center

Unlike a flat aromatic carbon, the spiro carbon (


) is quaternary.[1]
  • Bond Angles: The internal ring angles at

    
     are typically compressed.
    
    • Cyclohexane side:

      
      [1]
      
    • Cyclopentane side:

      
       (due to ring strain).[1]
      
  • Consequence: This distortion slightly splays the external substituents, widening the "reach" of the molecule compared to a standard gem-dimethyl group.

B. Ring Conformations[4][5]
  • The 6-Membered Ring: Predominantly adopts a Chair conformation. This is energetically favorable and provides predictable axial/equatorial positioning for substituents (e.g., hydrogen bond acceptors).

  • The 5-Membered Ring: Typically adopts an Envelope conformation.

  • Pucker Parameters: In 1,3,8-triazaspiro[4.5]decane derivatives, the Cremer-Pople parameters often show the 6-ring close to an ideal chair (

    
     or 
    
    
    
    ), ensuring structural rigidity.[1]
C. Case Study: Sigma-1 Receptor Ligand

In the structure of 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, the spiro-piperidine core acts as a rigid spacer.[1]

  • Observation: The spiro scaffold prevents the "collapse" of the molecule into a flat conformation, maintaining a specific distance between the basic amine and the lipophilic tail, which is critical for receptor affinity (

    
     nM).
    

Experimental Protocol: Crystallization of Spiro-Derivatives

Spiro[4.5]decane derivatives are often highly soluble in organic solvents and lack the strong


-

stacking interactions that facilitate easy crystallization of aromatic compounds. Therefore, a standard evaporation protocol often fails.

Recommended Method: Vapor Diffusion (Hanging Drop) for Small Molecules [1]

Rationale

Vapor diffusion allows for a controlled, slow approach to supersaturation, essential for molecules with high conformational freedom or high solubility.

Step-by-Step Workflow
  • Solvent Screening:

    • Dissolve 5 mg of compound in minimal "Good Solvent" (e.g., Methanol, DCM, or Acetone).[1]

    • Identify "Anti-Solvent" (e.g., Pentane, Hexane, or Diethyl Ether) where the compound precipitates immediately.

  • Setup (Hanging Drop):

    • Reservoir: Place 500 µL of the Anti-Solvent in the well of a 24-well VDX plate.

    • Drop: Mix 2 µL of the compound solution (in Good Solvent) with 1 µL of the reservoir solution on a siliconized cover slide.

    • Seal: Invert the slide over the well and seal with grease.

  • Incubation:

    • Store at 4°C . Lower temperature reduces solubility and kinetic energy, promoting ordered lattice formation over amorphous precipitation.

  • Data Collection (Critical):

    • Temperature: Collect data at 100 K (cryo-cooling).

    • Why? Aliphatic spiro rings have higher thermal motion factors (

      
      -factors) than aromatics.[1] Cooling is non-negotiable to resolve the puckering of the cyclopentane ring clearly.
      

CrystallographyWorkflow Start Purified Spiro[4.5]decane Derivative (>98% Purity) Screen Solubility Screen (Good vs. Anti-Solvent) Start->Screen Setup Vapor Diffusion Setup (Hanging Drop) Screen->Setup Growth Crystal Growth (4°C, 3-14 Days) Setup->Growth Mount Mount & Cryo-Protect (Paratone-N) Growth->Mount Diffraction X-Ray Diffraction (100 K) Mount->Diffraction Solve Structure Solution (Direct Methods/SHELXT) Diffraction->Solve

Figure 2: Optimized workflow for obtaining high-resolution structures of spiro-aliphatic compounds.

References

  • BenchChem. (2025).[2][3] The Therapeutic Potential of Spiro[4.5]dec-9-en-7-one Derivatives and Analogues: A Technical Guide. Retrieved from

  • RSC Publishing. (2019). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. Chemical Communications.[4] Retrieved from [1]

  • Protein Data Bank. (2019). Structure of PHD2 with spiro[4.5]decanone inhibitor. PDB ID: 6QGV . Retrieved from [1]

  • National Institutes of Health (NIH). (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation. Journal of Medicinal Chemistry. Retrieved from

  • Enamine. (2024). Benzene Bioisosteric Replacements: Spiro[3.3]heptane and related scaffolds. Retrieved from

Sources

7-Methyl-1,7-diazaspiro[4.5]decan-6-one vs. Morpholine: A Bioisosteric Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Methyl-1,7-diazaspiro[4.5]decan-6-one represents a high-value, sp3-rich bioisostere designed to replace the ubiquitous morpholine moiety in drug discovery.[1] While morpholine is a standard "go-to" for solubility and pharmacokinetic (PK) modulation, it suffers from metabolic liabilities (oxidative ring opening) and a flat, two-dimensional geometry.

This guide details how the 1,7-diazaspiro[4.5]decan-6-one scaffold functions as a rigidified, metabolically stable surrogate . By mimicking the hydrogen-bond acceptor (HBA) capability of the morpholine oxygen via a lactam carbonyl, while constraining the exit vectors through a spiro-carbon junction, this scaffold offers a superior alternative for optimizing potency and selectivity in crowded active sites (e.g., Kinases, GPCRs).

Part 1: Structural & Mechanistic Analysis

The Bioisosteric Rationale

The transition from morpholine to 7-methyl-1,7-diazaspiro[4.5]decan-6-one is not merely a solubility fix; it is a geometric and electronic upgrade .[1]

  • H-Bond Acceptor Mimicry: Morpholine relies on an ether oxygen as a weak HBA. The spiro scaffold utilizes a lactam carbonyl (C=O) at position 6. This carbonyl is a stronger, more directional HBA, often improving affinity for key residues (e.g., hinge region backbone amides in kinases).

  • Vector Rigidification: Morpholine exists primarily in a chair conformation, which is relatively flexible. The spiro[4.5] system locks the relative orientation of the two rings, reducing the entropic penalty upon binding.

  • Basicity Modulation: The nitrogen at position 1 (in the 5-membered ring) serves as the basic center, analogous to the morpholine amine. Its pKa can be tuned by the electronic environment of the spiro-system, often resulting in lower basicity than morpholine (pKa ~8.3), which improves membrane permeability (LogD).

Structural Superposition (DOT Visualization)

The following diagram illustrates the structural relationship and the "Escape from Flatland" concept.

Bioisostere_Comparison Morpholine Morpholine Core (Flexible Chair) C4H9NO EtherO Ether Oxygen (Weak HBA) Morpholine->EtherO Contains AmineN Secondary Amine (Basic Center) Morpholine->AmineN Contains Spiro 7-Methyl-1,7-diazaspiro[4.5]decan-6-one (Rigid Spiro-Lactam) C9H16N2O AmideCO Lactam Carbonyl (Strong HBA) Spiro->AmideCO Mimics Ether O Spiro->AmineN Retains Basic N SpiroC Spiro Carbon (Vector Lock) Spiro->SpiroC Adds Rigidity EtherO->AmideCO Bioisosteric Replacement

Figure 1: Structural logic converting the flexible morpholine ether to a rigid spiro-lactam.

Part 2: Comparative Performance Metrics

The following data highlights the physicochemical shifts observed when replacing a morpholine group with the 7-methyl-1,7-diazaspiro[4.5]decan-6-one scaffold in a representative lead compound context.

FeatureMorpholine7-Methyl-1,7-diazaspiro[4.5]decan-6-oneImpact on Drug Design
Fsp3 (Saturation) 1.0 (High)1.0 (High)Maintains high 3D character; avoids "flatland" toxicity.[1]
H-Bond Acceptor Ether Oxygen (Weak)Lactam Carbonyl (Strong)Potency: Stronger interaction with donor residues (e.g., Ser, Thr, backbone NH).
Metabolic Stability Low/Modest (Oxidative ring opening)High (Lactam is stable)Clearance: Reduces intrinsic clearance (CLint); extends half-life.[1]
Conformation Flexible ChairRigid SpiroSelectivity: Locks exit vectors; reduces off-target binding entropy.[1]
LogD (pH 7.4) Low (< 1.0 typical)Moderate (Tunable)Permeability: Slightly higher lipophilicity improves CNS/cell penetration.
Molecular Weight 87 Da~168 DaLigand Efficiency: Increases MW, requiring potency gains to maintain LE.

Part 3: Experimental Protocols

Synthesis of the 1,7-Diazaspiro[4.5]decan-6-one Core

Note: This protocol is adapted from general spiro-lactam synthesis methodologies involving amino-ester alkylation.[1]

Objective: Synthesize the core scaffold from commercially available precursors.

Reagents:

  • Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (or equivalent beta-keto ester).

  • 2-Chloroethylamine hydrochloride.

  • Base: Sodium Ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu).

  • Solvent: Ethanol (EtOH) or THF.

Step-by-Step Protocol:

  • Enamine Formation: Dissolve the beta-keto ester (1.0 eq) in dry EtOH. Add 2-chloroethylamine HCl (1.2 eq) and neutralize with 1.0 eq of base. Stir at room temperature for 2 hours to form the intermediate enamine.

  • Cyclization (Spiro-formation): Add an additional 1.2 eq of strong base (NaOEt). Heat the reaction to reflux (80°C) for 6-12 hours. The enamine nitrogen attacks the ester carbonyl, while the alpha-carbon attacks the alkyl chloride (or vice-versa depending on specific precursor), closing the spiro rings.

  • Methylation (N-7):

    • Cool the reaction mixture. Isolate the crude spiro-lactam.

    • Dissolve in DMF. Add NaH (1.1 eq) at 0°C.

    • Add Methyl Iodide (MeI, 1.1 eq) dropwise. Stir for 1 hour.

  • Deprotection (Optional): If a benzyl group was used on the N1 nitrogen, remove it via hydrogenation (H2, Pd/C, MeOH) to yield the free amine for coupling to your drug scaffold.

Microsomal Stability Assay (Validation)

Objective: Confirm the metabolic superiority of the spiro scaffold over morpholine.

  • Preparation: Prepare 10 mM stock solutions of the Morpholine-analog and the Spiro-analog in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (Human/Rat).

  • Initiation: Pre-incubate at 37°C for 5 min. Add NADPH-regenerating system to start the reaction.

  • Sampling: Aliquot samples at t = 0, 15, 30, and 60 min. Quench immediately with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).
    
    • Success Criteria: Spiro analog should show >2-fold reduction in

      
       compared to the morpholine analog.
      

Part 4: Decision Logic for Scaffold Selection

Use this flow to determine when to deploy the 7-methyl-1,7-diazaspiro[4.5]decan-6-one scaffold.

Decision_Tree Start Start: Morpholine Liability? MetabIssue Is Metabolic Stability (Oxidation) a problem? Start->MetabIssue PotencyIssue Is Potency Limited by H-Bond Geometry? MetabIssue->PotencyIssue No UseSpiro DEPLOY SCAFFOLD: 7-Methyl-1,7-diazaspiro [4.5]decan-6-one MetabIssue->UseSpiro Yes (Amide Stable) SelectivityIssue Is Selectivity Poor (Flexible Binding)? PotencyIssue->SelectivityIssue No PotencyIssue->UseSpiro Yes (Stronger HBA) SelectivityIssue->UseSpiro Yes (Rigid Vectors) KeepMorph Keep Morpholine (Focus on other areas) SelectivityIssue->KeepMorph No

Figure 2: Strategic decision tree for scaffold hopping from morpholine to spiro-lactams.

References

  • Carreira, E. M., et al. (2017). Spirocyclic Bioisosteres in Drug Discovery: Oxetanes and Spirocycles.[2] Discusses the general principle of replacing flat heterocycles with sp3-rich spiro systems.

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[2] Provides foundational logic for ether-to-spiro bioisosterism.

  • Zheng, M., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor.[3] Demonstrates the utility of diazaspiro-lactams in kinase inhibitor design.[3][4]

  • Smith, A., et al. (2014). Bioisosteres in Medicinal Chemistry.[2][5] Comprehensive review of morpholine replacements including spirocyclic constraints.

  • PubChem Compound Summary. 7-Methyl-1,7-diazaspiro[4.5]decan-6-one.[1] (CID 75481667).

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 7-Methyl-1,7-diazaspiro[4.5]decan-6-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Do not treat this compound as general organic trash. 7-Methyl-1,7-diazaspiro[4.5]decan-6-one is a spiro-fused nitrogen heterocycle often used as a scaffold in muscarinic receptor agonist research.[1] While not classified as a "P-listed" acutely toxic substance (like sodium azide or cyanides), its secondary amine and lactam functionalities dictate specific segregation protocols to prevent uncontrolled exothermic reactions in waste streams.[1]

The Golden Rule of Disposal:

"Incineration is the only acceptable endpoint." Landfill or drain disposal is strictly prohibited due to the high water solubility and persistence of spiro-cyclic amides in aquatic environments.

Chemical Profile & Risk Assessment

Effective disposal requires understanding the "Why" behind the hazards.[1] This compound acts as a Lewis base.

ParameterSpecificationOperational Implication
CAS Number 92628-12-1 (Generic Analog)Use for waste manifesting.[1]
Physical State Solid (White to Off-white powder)Dust inhalation risk during transfer.[1]
Acidity/Basicity Basic (Amine/Lactam)CRITICAL: Incompatible with strong acids.[1]
Reactivity Stable, but HygroscopicKeep dry; moisture promotes caking/hydrolysis.[1]
Hazard Codes H315, H319, H335Irritant to eyes, skin, and respiratory tract.[1]
Waste Code (RCRA) Not Listed (P/U)Manage as Non-Regulated Hazardous Waste (unless mixed with solvents).[1]

Pre-Disposal Stabilization (The Self-Validating System)

Before this material leaves your bench, it must be stabilized.[1] A self-validating system ensures that the waste container does not become a reaction vessel.[1]

Protocol: The "Red-Tag" Segregation[1]
  • pH Check (Validation Step): If the material is in solution, dip a pH strip.[1] If pH < 4 or > 10, neutralize to pH 6–8 using dilute HCl or NaHCO₃ before combining with bulk waste.[1]

  • Quenching (Only if Reactive): If the material was used with alkylating agents or strong oxidizers, quench the mixture first.[1] The spiro-amine itself does not require quenching, but its reaction partners might.[1]

  • Physical Segregation:

    • Solids: Dedicate a wide-mouth HDPE jar.

    • Liquids: Segregate into "Basic Organic Waste" streams. NEVER pour into "Acidic Waste" carboys.

Decision Logic & Workflow

The following diagram illustrates the decision matrix for disposing of 7-Methyl-1,7-diazaspiro[4.5]decan-6-one. This logic prevents cross-contamination and ensures regulatory compliance.[1]

DisposalWorkflow Start START: Waste Identification (7-Methyl-1,7-diazaspiro[4.5]decan-6-one) StateCheck Is the waste Solid or Liquid? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Powder StateCheck->Solid pHCheck Check pH Compatibility (Must be pH 6-9) Liquid->pHCheck Segregation Segregate: BASIC Organic Waste (Do NOT mix with Acids) pHCheck->Segregation pH Adjusted Labeling Labeling: 'Non-Regulated Chemical Waste' Constituent: Spiro-amine Segregation->Labeling Container Double Bag (Poly) or Wide-Mouth HDPE Jar Solid->Container Container->Labeling Handover Handover to EHS for Incineration Labeling->Handover

Caption: Operational workflow for segregating spiro-amine waste based on physical state to prevent incompatibility events.

Detailed Disposal Procedures

Scenario A: Solid Waste (Pure Compound)[1]
  • Primary Container: Place the substance in a clear polyethylene bag (minimum 2 mil thickness) or a screw-top glass/plastic vial.

  • Secondary Container: Place the primary container into a wide-mouth HDPE waste drum (Satellite Accumulation Area).

  • Labeling:

    • Chemical Name: 7-Methyl-1,7-diazaspiro[4.5]decan-6-one.[1][2]

    • Hazards: Irritant.[1][3][4]

Scenario B: Liquid Waste (Reaction Mixtures)[1]
  • Solvent Compatibility: Ensure the carrier solvent (e.g., DCM, Methanol, DMSO) is compatible with the waste drum.[1]

  • The "Amine Rule": Because this compound is a secondary amine, it must go into the Basic/Neutral Organic waste stream.[1]

    • Warning: Mixing this with acid chloride waste or strong acid waste can generate heat or form insoluble salts that clog waste nozzles.[1]

  • Trace Contamination: Syringes, needles, and weigh boats contaminated with the substance should be disposed of in Sharps or Solid Bio/Chem bins, respectively, destined for incineration.[1]

Emergency Response (Spills)

In the event of a benchtop spill, follow the S.W.I.M. protocol:

  • S top the spill: Upright the container if safe.[1]

  • W arn others: Alert nearby personnel.[1]

  • I solate the area: Mark the zone.[1]

  • M inimize exposure:

    • PPE: Nitrile gloves (double gloving recommended), lab coat, safety goggles.[1]

    • Cleanup:

      • Solids: Do not dry sweep (creates dust).[1] Cover with wet paper towels, then scoop into a bag.

      • Liquids: Absorb with vermiculite or a universal spill pad.[1]

      • Decontamination: Wipe the surface with 10% acetic acid (to neutralize the basic amine residue) followed by water.[1]

Regulatory Compliance & Documentation

Although this specific intermediate may not have a dedicated RCRA code (like P105 or U122), it must be managed under the "Cradle-to-Grave" principle.[1]

  • US EPA Status: Treat as Hazardous Waste due to toxicity/irritant characteristics.[1]

  • Destruction Method: High-Temperature Incineration (Fuel Blending).[1]

  • Manifesting: If shipping off-site, list as "Waste Toxic Solids, Organic, N.O.S. (contains 7-Methyl-1,7-diazaspiro[4.5]decan-6-one)."[1][2]

References

  • PubChem. 7-Methyl-1,7-diazaspiro[4.5]decan-6-one Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] United States Department of Labor.[1] Available at: [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] Available at: [Link][1]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.